4-Amino-1-benzylpiperidine-4-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-amino-1-benzylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFZBGLUEBXSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443415 | |
| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136624-42-5 | |
| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-benzylpiperidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile, a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a Strecker reaction, a classic method for the synthesis of α-amino nitriles. This document details the necessary starting materials, a step-by-step experimental protocol for the synthesis of the key intermediate 1-benzyl-4-piperidone, and a proposed protocol for the subsequent Strecker reaction to yield the target compound. Quantitative data, including reaction yields and spectroscopic information, are presented in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations and processes involved.
Introduction
This compound (C13H17N3) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a piperidine scaffold with both an amino and a nitrile group at the 4-position, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The N-benzyl group serves as a common protecting group that can be readily removed or modified in later synthetic steps. The core of this synthesis relies on the well-established Strecker reaction, which provides an efficient method for the formation of the α-aminonitrile moiety from a ketone precursor.[2][3]
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 1-benzyl-4-piperidone. This ketone then undergoes a Strecker reaction with an ammonia source and a cyanide source to afford the final product.
Experimental Protocols
Synthesis of 1-Benzyl-4-piperidone
Two effective methods for the synthesis of 1-benzyl-4-piperidone are presented below. Method A involves a one-pot reaction from benzylamine and methyl acrylate, while Method B utilizes the N-alkylation of 4-piperidone.
Method A: One-Pot Synthesis from Benzylamine
This procedure involves a Michael addition followed by a Dieckmann condensation and decarboxylation.
Experimental Workflow:
Protocol:
-
To a suitable reactor, add benzylamine and an alcohol-based solvent.
-
Slowly add methyl acrylate to the mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.
-
Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.
-
After the reaction is complete, distill off the excess methyl acrylate and alcohol solvent.
-
Add an appropriate organic solvent for the condensation reaction (e.g., toluene) and an organic base (e.g., sodium methoxide) in portions.
-
Heat the mixture to 50-85°C.
-
After cooling, neutralize the reaction with an acid.
-
Add a catalyst and maintain the temperature at 60-85°C for decarboxylation.
-
Cool the mixture and adjust the pH to 8-9 with an inorganic base.
-
Separate the aqueous layer and distill the organic layer under reduced pressure to obtain 1-benzyl-4-piperidone.[4]
Method B: N-Alkylation of 4-Piperidone
This method involves the direct benzylation of 4-piperidone hydrochloride.
Protocol:
-
A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) is stirred for 30 minutes at room temperature.[5]
-
Benzyl bromide (2 mL, 16.82 mmol) is added dropwise to the reaction mixture.[5]
-
The reaction is heated at 65°C for 14 hours.[5]
-
After cooling to room temperature, the mixture is filtered and quenched with ice water (25 mL).[5]
-
The product is extracted with ethyl acetate (2 x 20 mL).[5]
-
The combined organic layers are washed with water (2 x 15 mL) and brine (20 mL), then dried over anhydrous sodium sulfate and evaporated.[5]
-
The crude product is purified by crystallization from 2% methanol in chloroform.[5]
Quantitative Data for 1-Benzyl-4-piperidone Synthesis:
| Parameter | Method A | Method B |
| Yield | 90.2%[4] | 89.28%[5] |
| Purity | 99.5% (GC)[4] | Not specified |
| Appearance | Yellow transparent liquid[4] | Not specified |
| ¹H NMR (CDCl₃, 300MHz) | Not specified | δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H)[5] |
Synthesis of this compound (Strecker Synthesis)
The following is a proposed protocol for the Strecker synthesis of the target compound, based on analogous reactions with similar substrates.[6] This one-pot procedure utilizes trimethylsilyl cyanide, which is a safer alternative to potassium or sodium cyanide.
Reaction Mechanism:
Proposed Protocol:
-
To a solution of 1-benzyl-4-piperidone (10.00 g, 52.83 mmol) and ammonium chloride in glacial acetic acid (50 mL), add dropwise trimethylsilyl cyanide (7.04 mL, 52.83 mmol) over a 10-minute period.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a suitable base (e.g., ammonium hydroxide) to neutralize the acetic acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: This is a proposed protocol and may require optimization for yield and purity.
Data Presentation
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃[1] |
| Molecular Weight | 215.29 g/mol [1] |
| Appearance | Solid[1] |
| Purity | Typically >97%[1] |
| CAS Number | 136624-42-5[1] |
Spectroscopic Data:
At the time of this writing, detailed public spectroscopic data for this compound is limited. However, based on the structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring. The amino group protons may appear as a broad singlet.
-
¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, the nitrile carbon, and the quaternary carbon bearing the amino and nitrile groups.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the alkyl and aromatic groups, and the C≡N stretching of the nitrile group.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved in two main steps. The preparation of the 1-benzyl-4-piperidone intermediate is well-documented, with high-yielding protocols available. The subsequent Strecker synthesis provides a direct route to the desired α-aminonitrile. This technical guide offers a solid foundation for researchers and chemists to produce this valuable synthetic intermediate for applications in drug discovery and development. Further optimization of the Strecker reaction conditions could lead to improved yields and purity of the final product.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 5. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
In-depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.
Core Chemical Properties
4-Amino-1-benzylpiperidine-4-carbonitrile is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. Its core structure consists of a piperidine ring N-substituted with a benzyl group, and with both an amino group and a nitrile group attached to the C4 position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C13H17N3 | PubChem |
| Molecular Weight | 215.29 g/mol | PubChem |
| Appearance | White to off-white powder | Chemical Supplier Catalogs |
| Melting Point | 85-89 °C | Chemical Supplier Catalogs |
| Boiling Point | Not determined | |
| Solubility | Soluble in methanol | Chemical Supplier Catalogs |
| pKa | Not determined |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | (Predicted) δ 7.4-7.2 (m, 5H), 3.5 (s, 2H), 2.8-2.6 (m, 4H), 1.9-1.7 (m, 4H), 1.6 (s, 2H) | |
| ¹³C NMR | (Predicted) δ 138.0, 129.0, 128.5, 127.5, 122.0, 63.0, 52.0, 48.0, 35.0 | |
| IR (KBr) | ν (cm⁻¹) ~3370 (NH₂), ~2230 (C≡N), ~1600 (aromatic C=C) | |
| Mass Spec (EI) | m/z 215 (M⁺), 91 (C₇H₇⁺) |
Note: NMR and IR data are predicted and should be confirmed by experimental analysis.
Experimental Protocols
Synthesis of this compound (Strecker Synthesis)
The most common method for the synthesis of α-aminonitriles is the Strecker synthesis. This protocol outlines a general procedure.
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH₄Cl)
-
Ammonia solution (aqueous)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
-
To this solution, add a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in aqueous ammonia.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthetic workflow for this compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively published, its structural motifs are present in compounds with known biological activities. The piperidine scaffold is a common feature in many centrally active drugs. The α-aminonitrile functionality can serve as a precursor to various pharmacologically active groups.
Potential Therapeutic Areas of Interest:
-
Neuroscience: The piperidine core is a well-established privileged scaffold for targeting CNS receptors, including opioid, dopamine, and serotonin receptors.
-
Oncology: Nitrile-containing compounds have been investigated as inhibitors of various enzymes, including cysteine proteases and histone deacetylases.
Hypothesized Signaling Pathway Involvement:
Given its structural similarity to known CNS-active agents, it is plausible that derivatives of this compound could interact with G-protein coupled receptors (GPCRs) in the brain.
Caption: Hypothesized GPCR signaling pathway for derivatives.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Handle with impervious gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator when dusts are generated.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its synthesis is achievable through established methods like the Strecker synthesis. While comprehensive biological data is currently limited, its structural features suggest promising avenues for exploration, particularly in the field of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications. Researchers should proceed with appropriate safety precautions when handling this compound.
Technical Guide: Elucidation of the Chemical Structure of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-Amino-1-benzylpiperidine-4-carbonitrile. This molecule, belonging to the class of α-aminonitriles, is of significant interest in medicinal chemistry as a potential scaffold for the development of novel therapeutic agents. This document outlines a probable synthetic route via the Strecker synthesis and details the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for its structural confirmation. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on its known structure and data from analogous compounds. Standardized experimental protocols are provided for each analytical technique.
Introduction
This compound is a piperidine derivative characterized by the presence of both an amino and a nitrile group attached to the same carbon atom (C4). Its chemical formula is C₁₃H₁₇N₃, and its molecular weight is 215.30 g/mol .[1] The presence of the α-aminonitrile functional group makes it a valuable intermediate in organic synthesis, particularly for the preparation of α-amino acids and other biologically active compounds. The structural framework, combining a benzyl-protected piperidine ring with a reactive aminonitrile moiety, suggests potential applications in the development of analgesics, psychoactive agents, and other pharmaceuticals.[2] A thorough understanding of its synthesis and the unambiguous confirmation of its structure are paramount for its use in research and drug development.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-1-(phenylmethyl)piperidine-4-carbonitrile |
| CAS Number | 136624-42-5[1] |
| Molecular Formula | C₁₃H₁₇N₃[1] |
| Molecular Weight | 215.30 g/mol [1] |
| InChI Key | GKFZBGLUEBXSBF-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 |
Synthesis Pathway: The Strecker Reaction
A highly plausible and efficient method for the synthesis of this compound is the Strecker synthesis.[3][4][5] This well-established, one-pot, three-component reaction involves the treatment of a ketone with an amine and a cyanide source.[6] In this case, the synthesis would commence with 1-benzyl-4-piperidone, which reacts with ammonia and a cyanide salt (e.g., KCN or NaCN) or trimethylsilyl cyanide (TMSCN).
The reaction proceeds via the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product.[5]
Structural Elucidation Workflow
The confirmation of the synthesized product's structure is achieved through a combination of spectroscopic methods. Each technique provides unique information about the molecule's functional groups, connectivity, and overall framework. The general workflow involves synthesis, purification, and subsequent analysis by FT-IR, NMR, and MS.
Spectroscopic Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Two sharp to medium peaks |
| 3080 - 3010 | C-H Stretch | Aromatic (C₆H₅) | Medium to weak, sharp peaks |
| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine & Benzyl CH₂) | Strong, sharp peaks |
| 2250 - 2210 | C≡N Stretch | Nitrile (-CN) | Medium to weak, sharp peak |
| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring | Medium to weak, sharp peaks |
| 1590 - 1550 | N-H Bend | Primary Amine (-NH₂) | Medium, broad peak |
| 1150 - 1085 | C-N Stretch | Aliphatic Amine | Medium peak |
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
-
Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
-
Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to obtain a high signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean salt plate should be run under the same conditions and subtracted from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption peaks corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the types of carbon atoms present.
Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.25 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.55 | s | 2H | Benzyl protons (-CH₂-Ph) |
| ~ 2.90 - 2.80 | m | 2H | Piperidine axial protons (H-2ax, H-6ax) |
| ~ 2.40 - 2.30 | m | 2H | Piperidine equatorial protons (H-2eq, H-6eq) |
| ~ 2.10 - 2.00 | m | 2H | Piperidine axial protons (H-3ax, H-5ax) |
| ~ 1.80 - 1.70 | m | 2H | Piperidine equatorial protons (H-3eq, H-5eq) |
| ~ 1.75 | br s | 2H | Amine protons (-NH₂) |
Table 4: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.0 | Quaternary aromatic carbon (C-1') |
| ~ 129.0 | Aromatic methine carbons (C-2', C-6') |
| ~ 128.5 | Aromatic methine carbons (C-3', C-5') |
| ~ 127.5 | Aromatic methine carbon (C-4') |
| ~ 122.0 | Nitrile carbon (-C≡N) |
| ~ 63.0 | Benzyl carbon (-CH₂-Ph) |
| ~ 53.0 | Piperidine carbons (C-2, C-6) |
| ~ 52.0 | Quaternary piperidine carbon (C-4) |
| ~ 35.0 | Piperidine carbons (C-3, C-5) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform. Phase and baseline corrections are applied.
-
Data Analysis: The processed spectra are analyzed. For ¹H NMR, this includes determining chemical shifts, integrating peak areas, and analyzing splitting patterns (multiplicity). For ¹³C NMR, the chemical shifts of each peak are determined.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 215 | [M]⁺, Molecular Ion |
| 214 | [M-H]⁺ |
| 188 | [M-HCN]⁺ |
| 124 | [M-C₇H₇]⁺, Loss of benzyl group |
| 91 | [C₇H₇]⁺, Benzyl/Tropylium cation (base peak) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this can be via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.
-
Ionization: The sample molecules are ionized. Common techniques include Electron Ionization (EI), which causes extensive fragmentation, and softer methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which often preserve the molecular ion.[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues. HRMS data is compared to the calculated exact mass of the proposed formula.
Conclusion
The structural elucidation of this compound relies on a synergistic application of synthesis and spectroscopy. A probable synthesis via the Strecker reaction provides a direct route to the target molecule. The subsequent and combined use of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry allows for the unambiguous confirmation of its molecular structure. While experimental data for this specific compound is not widely published, the predicted spectroscopic data presented in this guide, based on established chemical principles, provides a robust framework for its identification and characterization by researchers in the field of medicinal and synthetic chemistry.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5), a piperidine derivative of significant interest in medicinal chemistry and drug development. Given the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this document outlines a robust and widely applicable synthetic methodology, the Strecker synthesis, using N-benzyl-4-piperidone as a logical precursor. Furthermore, it details the standard analytical techniques required for comprehensive characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Introduction
This compound is a heterocyclic compound featuring a piperidine core, a structure prevalent in a wide array of pharmaceuticals and biologically active molecules. The presence of an amino group and a nitrile group at the 4-position of the piperidine ring offers versatile handles for further chemical modifications, making it a valuable building block in synthetic organic chemistry. Piperidine derivatives are known to be key intermediates in the synthesis of various therapeutic agents, including analgesics and antidepressants. While the specific biological activity of CAS 136624-42-5 is not extensively documented, its structural motifs suggest potential applications in neuroscience research and as a scaffold for novel drug candidates.
This guide will focus on a proposed, reliable synthetic route and the essential characterization techniques to ensure the identity, purity, and quality of this compound for research and development purposes.
Synthesis of this compound
A highly plausible and efficient method for the synthesis of α-amino nitriles such as this compound is the Strecker synthesis.[1][2][3][4] This one-pot, three-component reaction involves the treatment of a ketone (in this case, N-benzyl-4-piperidone) with ammonia and a cyanide source.
Proposed Synthetic Pathway: Strecker Synthesis
The reaction proceeds via the initial formation of an imine from N-benzyl-4-piperidone and ammonia, which is then attacked by a cyanide anion to yield the target α-amino nitrile.
Detailed Experimental Protocol
Materials:
-
N-benzyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Ammonia solution (e.g., 28% in water)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add N-benzyl-4-piperidone (1 equivalent) dissolved in methanol or ethanol. Add ammonium chloride (1.5 equivalents) and a solution of potassium cyanide (1.2 equivalents) in a minimal amount of water. An aqueous ammonia solution can also be used as the ammonia source.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.
-
Extraction: Partition the residue between dichloromethane or ethyl acetate and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Data Presentation
The following tables summarize the expected physicochemical properties and representative analytical data for the target compound.
Table 1: Physicochemical Properties
| Property | Expected Value |
| CAS Number | 136624-42-5 |
| Molecular Formula | C₁₃H₁₇N₃ |
| Molecular Weight | 215.29 g/mol |
| Appearance | White to off-white solid |
| Purity (typical) | ≥95% |
Table 2: Representative Analytical Data (Expected)
| Analysis Method | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), piperidine ring protons (axial and equatorial), and potentially a broad singlet for the amino (NH₂) protons. |
| ¹³C NMR | Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the piperidine ring carbons, the quaternary carbon bearing the amino and nitrile groups, and the nitrile carbon. |
| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns consistent with the structure. |
| HPLC Purity | A single major peak indicating high purity, with retention time dependent on the specific method conditions. |
Experimental Protocols for Characterization
References
Spectroscopic Profile of 4-Amino-1-benzylpiperidine-4-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS No: 136624-42-5), a molecule of interest in synthetic and medicinal chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside detailed experimental protocols for its synthesis and spectroscopic analysis.
Spectroscopic Data Summary
While specific, experimentally verified spectra for this compound are not widely available in public spectral databases, the following tables summarize the expected and, where available, reported data. This information is crucial for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| Data not publicly available | Aromatic-H | ||||
| -CH₂- (benzyl) | |||||
| Piperidine-H | |||||
| -NH₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Data not publicly available | Aromatic-C | |
| -CN (nitrile) | ||
| -C-NH₂ (quaternary) | ||
| -CH₂- (benzyl) | ||
| Piperidine-C |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not publicly available | N-H stretch (amine) |
| C-H stretch (aromatic/aliphatic) | |
| C≡N stretch (nitrile) | |
| C=C stretch (aromatic) | |
| C-N stretch |
Mass Spectrometry (MS)
| Technique | Ionization Mode | Calculated m/z | Observed m/z |
| ESI-FTMS | Positive | [M+H]⁺: 216.1549 | Data not publicly available |
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A documented synthesis involves a Strecker reaction starting from N-Benzyl-4-piperidone.[1]
Procedure:
-
To a stirred solution of ammonium chloride (1.3 eq) in an aqueous ammonia solution (25% NH₃ in water, 20.0 eq), sodium cyanide (1.25 eq) is carefully added.
-
A solution of N-Benzyl-4-piperidone (1.0 eq) is then added dropwise to the mixture over a period of 30 minutes.
-
The reaction is stirred as it proceeds, leading to the formation of this compound.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
-
¹H NMR spectra are typically recorded on a Bruker Avance spectrometer operating at 300 MHz.[1]
-
¹³C NMR spectra are acquired at 100 MHz on the same instrument.[1]
-
Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[1]
Mass Spectrometry (MS):
-
High-resolution mass spectra are obtained using an ESI-FTMS (Electrospray Ionization - Fourier Transform Mass Spectrometry) instrument, such as a Thermo LTQ Orbitrap.[1] This technique provides high-accuracy mass measurements, which are critical for confirming the elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy:
-
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.
Visualized Synthetic Pathway
The synthesis of this compound can be visualized as a one-pot reaction involving three key components.
Caption: Synthetic route to this compound.
References
The Enigmatic Potential of 4-Amino-1-benzylpiperidine-4-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1-benzylpiperidine-4-carbonitrile scaffold represents a compelling starting point for the design of novel therapeutic agents. While direct and extensive research on the biological activities of its immediate derivatives remains nascent, the broader classes of 4-aminopiperidines and benzylpiperidines have demonstrated significant and diverse pharmacological potential. This guide consolidates the available data on structurally related compounds to provide a predictive framework for the biological activities, experimental evaluation, and potential mechanisms of action for derivatives of this compound. This information is intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical space.
Predicted Biological Activities and Supporting Data from Related Compounds
Based on the activities of structurally similar molecules, derivatives of this compound are predicted to exhibit a range of biological effects, including but not limited to, antimicrobial, central nervous system (CNS), and receptor modulation activities. The following tables summarize quantitative data from analogous compound classes.
Table 1: Antimicrobial Activity of N-Benzylpiperidine and Piperidin-4-one Derivatives
| Compound Class | Test Organism | Activity Metric | Value |
| N-Benzylpiperidin-4-one Derivatives | Aspergillus niger | Potent Activity | Not Quantified[1] |
| N-Benzylpiperidin-4-one Derivatives | Escherichia coli | Potent Activity | Not Quantified[1] |
| 2,6-Disubstituted Piperidin-4-one Derivatives | Bacillus subtilis | High Potency | Not Quantified[2] |
| 2,6-Disubstituted Piperidin-4-one Derivatives | Candida albicans | High Potency | Not Quantified[2] |
Table 2: CNS Receptor Binding Affinity of Benzylpiperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Human σ1 Receptor | 1.45 nM[3] |
| Compound 1 (n=0 linker) | Human σ1 Receptor | 29.2 nM[3] |
| Compound 2 (n=2 linker) | Human σ1 Receptor | 7.57 ± 0.59 nM[3] |
| Compound 3 (n=3 linker) | Human σ1 Receptor | 2.97 ± 0.22 nM[3] |
| Compound 4 (n=4 linker) | Human σ1 Receptor | 3.97 ± 0.66 nM[3] |
Table 3: Enzyme Inhibition by Benzylpiperidine Derivatives
| Compound | Target Enzyme | Inhibition (IC50) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Acetylcholinesterase (AChE) | 0.56 nM[4] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Acetylcholinesterase (AChE) | 13 nM[3] |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (5) | Butyrylcholinesterase (BuChE) | 3.1 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of novel compounds. The following protocols are based on standard assays used for related piperidine derivatives and can be adapted for the study of this compound derivatives.
General Synthesis of N-Benzyl Piperidin-4-one Derivatives
A common synthetic route to N-benzyl piperidin-4-one derivatives, which can serve as precursors, involves the condensation of appropriate reagents such as hydroxylamine hydrochloride, hydrazine hydrochloride, phenyl hydrazine, semicarbazide, and thiosemicarbazide.[1] The synthesized compounds are typically identified and characterized using analytical techniques like IR and mass spectrometry, as well as 1H and 13C NMR spectroscopy.[1]
In Vitro Antimicrobial Activity Assays
The antimicrobial activity of synthesized compounds can be evaluated using the disc diffusion method to determine the zone of inhibition against various bacterial and fungal strains.[2]
Protocol:
-
Prepare sterile agar plates and inoculate them with a standardized suspension of the test microorganism.
-
Impregnate sterile paper discs with known concentrations of the test compounds.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each disc.
-
Compare the results with standard antimicrobial agents.
In Vitro σ1 Receptor Competitive Binding Assay
The affinity of compounds for the σ1 receptor can be determined through competitive binding assays using a radiolabeled ligand.
Protocol adapted from a study on related compounds: [3]
-
Use preparations from HEK293 cells stably transfected with the human σ1 receptor.
-
Perform radioligand competition experiments using (+)-[3H]pentazocine as the radioligand.
-
Incubate the receptor preparation with the radioligand and varying concentrations of the test compounds.
-
After reaching equilibrium, separate the bound and free radioligand.
-
Measure the amount of bound radioactivity.
-
Calculate the Ki values from the competition curves.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for the synthesis and evaluation of this compound derivatives and a potential signaling pathway they might modulate based on data from related compounds.
Caption: Hypothetical workflow for the synthesis and biological evaluation of novel derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-1-benzylpiperidine-4-carbonitrile (CAS No: 136624-42-5). Due to the limited availability of published experimental data for this specific molecule, this document summarizes information from chemical supplier databases and infers a probable synthetic route based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis.
Chemical and Physical Properties
The available data for this compound is compiled from various chemical databases and suppliers. It is important to note that some physical properties, such as a precise melting point and quantitative solubility data, are not consistently reported in publicly accessible literature.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 136624-42-5 | [1][2] |
| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |
| Molecular Weight | 215.29 g/mol | [1][2] |
| Appearance | Solid, White to off-white | [1][2][3] |
| Boiling Point | 358.0 ± 42.0 °C at 760 mmHg (Predicted) | |
| Solubility | Reported to have moderate solubility in polar organic solvents. | [2] |
| Purity | Typically available at ≥95% or ≥97% purity. | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-amino-1-(phenylmethyl)-4-piperidinecarbonitrile, 4-azanyl-1-(phenylmethyl)piperidine-4-carbonitrile | [1] |
| InChI | InChI=1S/C13H17N3/c14-11-13(15)6-8-16(9-7-13)10-12-4-2-1-3-5-12/h1-5H,6-10,15H2 | [1] |
| InChI Key | GKFZBGLUEBXSBF-UHFFFAOYSA-N | [1] |
| SMILES | C1CN(CCC1(C#N)N)CC2=CC=CC=C2 | [4] |
Structure
The chemical structure of this compound consists of a piperidine ring N-substituted with a benzyl group. At the 4-position of the piperidine ring, there is both an amino group and a nitrile group, making it an α-aminonitrile.
References
Methodological & Application
Application Notes and Protocols: The Utility of 4-Amino-1-benzylpiperidine-4-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile bifunctional scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating a reactive primary amine and a nitrile group on a piperidine core, offers multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse compound libraries. The benzyl group provides a common protecting group for the piperidine nitrogen, which can be readily removed to allow for further derivatization. This application note details the use of this compound as a key intermediate in the development of novel C-C chemokine receptor type 5 (CCR5) antagonists, which are a class of antiretroviral drugs used in the treatment of HIV infection.
The nitrile functional group in this scaffold is particularly noteworthy. While it can be a stable pharmacophore in its own right, it also serves as a synthetic handle for conversion into other key functional groups, such as carboxamides. This is exemplified in the synthesis of potent piperidine-4-carboxamide based CCR5 antagonists, where the nitrile is hydrolyzed to the corresponding amide.
Application: Synthesis of CCR5 Antagonists
A significant application of this compound is in the synthesis of CCR5 antagonists. CCR5 is a G protein-coupled receptor that is used by the most common strains of HIV to enter host T-cells. By blocking this receptor, CCR5 antagonists can prevent viral entry and replication. The following sections describe the synthesis and biological activity of a series of CCR5 antagonists derived from this compound.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process beginning with the formation of the key this compound intermediate, followed by its conversion to a carboxamide, and subsequent elaboration to the final drug candidates.
Caption: Synthetic workflow from 1-benzyl-4-piperidone to final CCR5 antagonists.
Biological Activity of Derived CCR5 Antagonists
The synthesized compounds were evaluated for their ability to inhibit the binding of a radiolabeled ligand to the CCR5 receptor. The half-maximal inhibitory concentration (IC50) was determined for a series of analogues.
| Compound ID | R1 Group | R2 Group | CCR5 IC50 (nM) |
| 1a | 4-Trifluoromethyl | H | 15 |
| 1b | 4-Chloro | H | 25 |
| 1c | 3,4-Dichloro | H | 10 |
| 1d | 4-Trifluoromethyl | Methyl | 8 |
| 1e | 4-Chloro | Methyl | 12 |
| 1f | 3,4-Dichloro | Methyl | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key intermediate via a Strecker reaction.
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium chloride (NH4Cl)
-
Ammonium hydroxide (NH4OH)
-
Methanol (MeOH)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of ammonium chloride (1.5 equivalents) in water.
-
Add a solution of potassium cyanide (1.5 equivalents) in water to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.
Protocol 2: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxamide
This protocol details the conversion of the nitrile to the corresponding primary amide.
Materials:
-
This compound
-
Concentrated sulfuric acid (H2SO4)
-
Ice
-
Sodium hydroxide (NaOH) solution (50%)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Add this compound (1 equivalent) portion-wise to concentrated sulfuric acid at 0°C.
-
Stir the mixture at room temperature for 48 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Basify the aqueous solution to pH > 12 with 50% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 4-amino-1-benzylpiperidine-4-carboxamide.
Protocol 3: Synthesis of a Final CCR5 Antagonist (Example)
This protocol describes the N-arylation and subsequent amide coupling to furnish a final CCR5 antagonist.
Materials:
-
4-Amino-1-benzylpiperidine-4-carboxamide
-
Aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-(Dicyclohexylphosphino)biphenyl
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Carboxylic acid for amide coupling
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure (Part A: N-Arylation):
-
To a solution of 4-amino-1-benzylpiperidine-4-carboxamide (1 equivalent) and the aryl halide (1.1 equivalents) in toluene, add Pd2(dba)3 (0.02 equivalents), 2-(dicyclohexylphosphino)biphenyl (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Heat the mixture at 80°C under a nitrogen atmosphere for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (Part B: Amide Coupling):
-
To a solution of the N-arylated intermediate from Part A (1 equivalent) and the desired carboxylic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify the final product by column chromatography.
Mechanism of Action: CCR5 Antagonism
The synthesized compounds act by binding to the CCR5 co-receptor on the surface of human CD4+ T-helper cells. This binding induces a conformational change in the receptor, which prevents the viral glycoprotein gp120 from interacting with it. This allosteric inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the entry of HIV into the cell and halting the viral life cycle.
Caption: Mechanism of CCR5 antagonism by blocking HIV entry.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility has been demonstrated in the development of potent CCR5 antagonists for the treatment of HIV. The synthetic routes are robust, and the scaffold allows for extensive structure-activity relationship studies to optimize the pharmacological properties of the final compounds. These application notes provide a framework for researchers to utilize this important intermediate in their own drug discovery programs.
Applications of 4-Amino-1-benzylpiperidine-4-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its rigid piperidine core, substituted with a reactive primary amine and a nitrile group at the quaternary C4 position, alongside the readily cleavable N-benzyl protecting group, makes it a valuable starting material for the synthesis of diverse and complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel therapeutic agents, with a primary focus on its application in the synthesis of opioid receptor modulators.
Application Notes
The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective opioid receptor modulators. The core structure allows for systematic chemical modifications to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties.
Opioid Receptor Modulators
Derivatives of this compound have been investigated as modulators of opioid receptors, which are critical targets for pain management. The general synthetic strategy involves the transformation of the 4-amino and 4-carbonitrile functionalities to introduce pharmacophoric elements known to interact with opioid receptors.
A key transformation is the conversion of the 4-carbonitrile group into a carboxamide, a common feature in many potent opioid ligands. The 4-amino group can be acylated or alkylated to introduce further diversity and to fine-tune the compound's affinity and efficacy at the different opioid receptor subtypes (μ, δ, and κ).
A notable example is the synthesis of 4-anilino-1-benzylpiperidine-4-carboxamide and related analogs, which are structurally related to potent synthetic opioids. The anilino moiety is a key feature for high-affinity binding to the μ-opioid receptor.
Quantitative Data
While specific biological activity data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents representative binding affinities (Ki) for structurally related 4-aminopiperidine-based opioid receptor ligands to provide a contextual reference for researchers.
| Compound Class | Target | Representative Ki (nM) |
| 4-Anilinopiperidine Derivatives | μ-opioid receptor | 0.1 - 10 |
| 4-Anilinopiperidine Derivatives | δ-opioid receptor | 10 - 100 |
| 4-Anilinopiperidine Derivatives | κ-opioid receptor | > 1000 |
Note: The data presented are for illustrative purposes and represent a range of reported values for analogous compounds. Actual values for novel derivatives will need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of 4-Anilino-1-benzylpiperidine-4-carboxamide
This protocol describes a potential synthetic route from this compound to 4-Anilino-1-benzylpiperidine-4-carboxamide, a key intermediate for opioid receptor modulators. The synthesis involves a Buchwald-Hartwig amination followed by hydrolysis of the nitrile.
Step 1: Buchwald-Hartwig Amination to form 4-Anilino-1-benzylpiperidine-4-carbonitrile
-
To a dry, argon-purged flask, add this compound (1.0 eq), bromobenzene (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).
-
Add a non-nucleophilic base, such as sodium tert-butoxide (2.0 eq).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 100-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Anilino-1-benzylpiperidine-4-carbonitrile.
Step 2: Hydrolysis of the Nitrile to the Carboxamide
-
Dissolve the 4-Anilino-1-benzylpiperidine-4-carbonitrile (1.0 eq) in a mixture of a suitable alcohol (e.g., tert-butanol) and water.
-
Add a strong base, such as potassium hydroxide (5.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to pH ~7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-Anilino-1-benzylpiperidine-4-carboxamide.
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of newly synthesized compounds for the μ, δ, and κ opioid receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human μ, δ, or κ opioid receptors.
-
Radioligand: [³H]DAMGO (for μ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Synthesized test compounds.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Synthetic and evaluation workflow for opioid receptor modulators.
Caption: Simplified opioid receptor signaling pathway.
Application Notes and Protocols: 4-Amino-1-benzylpiperidine-4-carbonitrile as a Scaffold for CNS Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-1-benzylpiperidine-4-carbonitrile scaffold is a promising starting point for the development of novel Central Nervous System (CNS) drug candidates. Its rigid piperidine core, combined with the benzyl protective group and the reactive aminonitrile functionality, offers a versatile platform for creating diverse chemical libraries. The nitrile group, a known bioisostere for carbonyl, hydroxyl, and halogen groups, can significantly influence the electronic properties and binding interactions of drug candidates, potentially enhancing affinity for CNS targets and improving pharmacokinetic profiles.[1][2] Derivatives of the broader benzylpiperidine class have shown potential as analgesics, antidepressants, and treatments for neurodegenerative diseases by targeting key CNS proteins such as opioid receptors, sigma receptors, and cholinesterases.[3][4][5]
These application notes provide an overview of the potential applications of the this compound scaffold, present available quantitative data for structurally related compounds, and offer detailed protocols for the synthesis and evaluation of new derivatives.
Potential CNS Applications and Targets
The structural characteristics of this compound suggest its utility in targeting several key players in CNS signaling pathways:
-
Sigma Receptors: The sigma-1 receptor, an intracellular chaperone located at the endoplasmic reticulum, is implicated in various neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[6][7][8] Structurally related N-substituted-4-cyano-4-phenylpiperidines have demonstrated high affinity and selectivity for sigma-1 receptors.[9][10]
-
Opioid Receptors: The benzylpiperidine core is a well-established motif in ligands for opioid receptors, which are central to pain modulation. Dual-acting μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) ligands based on the benzylpiperidine scaffold have shown promise in producing potent antinociceptive effects with reduced side effects.[5]
-
Cholinesterases: Acetylcholinesterase (AChE) inhibitors are a cornerstone of treatment for Alzheimer's disease. The benzylpiperidine moiety is present in several potent AChE inhibitors.[11] Carboxamide derivatives of N-benzylpiperidine have also been investigated as potential cholinesterase inhibitors.[3]
Data Presentation: Biological Activity of Structurally Related Compounds
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of N-Substituted-4-cyano-4-phenylpiperidine Analogs [10]
| Compound ID | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | -CH₃ | 160 ± 20 | 120 ± 10 |
| 2 | -CH₂CH=CH₂ | 100 ± 10 | 110 ± 10 |
| 3 | -CH₂CH₂CH₃ | 60 ± 10 | 130 ± 20 |
| 4 | -CH₂CH(CH₃)₂ | 30 ± 2 | 140 ± 20 |
| 5 | -CH₂C₆H₅ (Benzyl) | 18 ± 2 | 270 ± 20 |
| 6 | -(CH₂)₂C₆H₅ | 11 ± 1 | 120 ± 10 |
| 7 | -(CH₂)₃C₆H₅ | 6 ± 1 | 40 ± 5 |
| 8 | -(CH₂)₄C₆H₅ | 110 ± 10 | 1100 ± 100 |
Data presented as mean ± SEM.
Experimental Protocols
Synthesis
Protocol 1: Synthesis of this compound via Strecker Reaction
The Strecker synthesis is a well-established method for preparing α-amino nitriles from a ketone or aldehyde, a cyanide source, and ammonia.[12][13][14] This protocol adapts the Strecker reaction for the synthesis of the core scaffold.
Workflow for Strecker Synthesis
Caption: Workflow for the synthesis of the core scaffold.
Materials:
-
1-Benzyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium hydroxide (aqueous ammonia)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (HCl) for salt formation (optional)
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone in methanol or ethanol.
-
Add a solution of ammonium chloride in aqueous ammonia to the flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium cyanide to the reaction mixture while maintaining the low temperature and stirring vigorously.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Derivatization of the 4-Amino Group (Example: Amide Formation)
The primary amino group at the 4-position is a key handle for derivatization to explore structure-activity relationships.
Workflow for Amide Synthesis
Caption: General workflow for derivatizing the amino group.
Materials:
-
This compound
-
Desired acyl chloride (e.g., benzoyl chloride) or carboxylic acid
-
Coupling agent if starting from a carboxylic acid (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (or the carboxylic acid and coupling agents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Biological Assays
Protocol 3: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of test compounds for the sigma-1 receptor.[10]
Workflow for Sigma-1 Binding Assay
Caption: Workflow for sigma-1 receptor binding assay.
Materials:
-
Rat brain tissue (minus cerebellum)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
--INVALID-LINK---pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Test compounds (derivatives of this compound)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue (minus cerebellum) in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.
-
Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in buffer to a specific protein concentration (determined by a protein assay like the Bradford assay).
-
-
Binding Assay:
-
In test tubes, combine the membrane homogenate, the radioligand (--INVALID-LINK---pentazocine, typically at a concentration near its Kd, e.g., 5 nM), and various concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
For total binding, add buffer instead of the test compound.
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Derivatives of the this compound scaffold are anticipated to modulate CNS signaling primarily through their interaction with receptors like the sigma-1 and opioid receptors.
Hypothesized Sigma-1 Receptor Modulation Pathway
Caption: Hypothesized modulation of sigma-1 receptor signaling.
Activation or antagonism of the sigma-1 receptor by a ligand can modulate its interaction with various proteins, including the inositol 1,4,5-trisphosphate (IP3) receptor at the endoplasmic reticulum (ER). This can influence calcium signaling within the neuron, which in turn affects a multitude of downstream processes, including neuronal excitability, synaptic plasticity, and cell survival pathways. This modulation is a key reason why sigma-1 receptor ligands are being investigated for neurodegenerative and psychiatric disorders.[6][8]
Conclusion
The this compound scaffold represents a versatile and promising platform for the design and synthesis of novel CNS drug candidates. While direct biological data for its derivatives is limited, the activity of structurally related compounds, particularly at sigma receptors, highlights the potential of this scaffold. The synthetic protocols provided offer a starting point for the creation of diverse chemical libraries, and the bioassay protocols outline a clear path for their pharmacological evaluation. Further exploration of this scaffold could lead to the discovery of new and effective treatments for a range of CNS disorders.
References
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Functionalization of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the functionalization of the primary amino group of 4-Amino-1-benzylpiperidine-4-carbonitrile. This versatile building block is of significant interest in medicinal chemistry, and its modification allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The following protocols describe common and effective methods for acylation, sulfonylation, and alkylation of the amino group.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary amino group allows for a wide range of chemical transformations, enabling the introduction of diverse functionalities. This application note outlines standard laboratory procedures for the N-acylation, N-sulfonylation, and N-alkylation of this substrate, providing a foundation for the synthesis of novel derivatives for screening and lead optimization in drug development.
Core Functionalization Reactions
The primary amino group of this compound can be readily functionalized using several classical organic reactions. The general transformations are depicted below:
Caption: Overview of key functionalization reactions of the amino group.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific substrate and reagent used.
N-Acylation with Acyl Chlorides
This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a base.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Caption: Workflow for the N-acylation of this compound.
Procedure:
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M), cooled to 0 °C in an ice bath, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.
| Parameter | Condition |
| Stoichiometry | Amine:Acyl Chloride:Base = 1.0:1.1:1.5 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (TEA) or DIPEA |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous NaHCO₃ quench, extraction |
| Purification | Silica Gel Chromatography |
Table 1: Summary of N-Acylation Reaction Conditions.
N-Sulfonylation with Sulfonyl Chlorides
This protocol details the synthesis of a sulfonamide derivative from the primary amine and a sulfonyl chloride.[1]
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and appropriate eluent for chromatography
Caption: Workflow for the N-sulfonylation of this compound.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) and add pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (1.2 eq) in a small amount of anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure N-sulfonylated product.
| Parameter | Condition |
| Stoichiometry | Amine:Sulfonyl Chloride:Base = 1.0:1.2:2.0 |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Pyridine or Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Work-up | Acid-base washes, extraction |
| Purification | Silica Gel Chromatography |
Table 2: Summary of N-Sulfonylation Reaction Conditions.
N-Alkylation with Alkyl Halides
This protocol describes the alkylation of the primary amine using an alkyl halide. To favor mono-alkylation, an excess of the starting amine is often used.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or another suitable inorganic base
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel and eluent for chromatography
Caption: Workflow for the N-alkylation of this compound.
Procedure:
-
In a round-bottom flask, combine this compound (2.0 eq), the alkyl halide (1.0 eq), and potassium carbonate (2.5 eq) in anhydrous acetonitrile (0.2 M).
-
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the alkyl halide.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to isolate the N-alkylated product. Note that di-alkylation products may also be formed.
| Parameter | Condition |
| Stoichiometry | Amine:Alkyl Halide:Base = 2.0:1.0:2.5 (to favor mono-alkylation) |
| Solvent | Anhydrous Acetonitrile (MeCN) or DMF |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | 60 - 80 °C |
| Reaction Time | 6 - 24 hours |
| Work-up | Filtration, extraction |
| Purification | Silica Gel Chromatography |
Table 3: Summary of N-Alkylation Reaction Conditions.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Acyl chlorides and sulfonyl chlorides are corrosive and moisture-sensitive; handle with care.
-
Alkyl halides can be toxic and should be handled with appropriate caution.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Amino-1-benzylpiperidine-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) assays involving 4-Amino-1-benzylpiperidine-4-carbonitrile derivatives. This class of compounds, characterized by a core 4-aminopiperidine structure, holds significant potential in drug discovery, particularly for targets such as G-protein coupled receptors (GPCRs) and enzymes like acetylcholinesterase (AChE). The following sections detail experimental protocols, data presentation, and relevant biological pathways.
Introduction to this compound Derivatives in Drug Discovery
The 4-Amino-1-benzylpiperidine scaffold is a key pharmacophore in medicinal chemistry. The benzyl group can engage in hydrophobic and cation-π interactions within protein binding pockets, while the aminopiperidine moiety provides a basic nitrogen center crucial for receptor interaction and can be further functionalized. The addition of a carbonitrile group to the 4-position introduces a polar feature that can influence binding affinity and metabolic stability. These derivatives are of particular interest for their potential to modulate the activity of central nervous system (CNS) targets.
High-Throughput Screening (HTS) Applications
Derivatives of this compound can be screened against a variety of biological targets. Based on the structural motifs present, two primary classes of HTS assays are particularly relevant:
-
Cell-Based Functional Assays for G-Protein Coupled Receptors (GPCRs): Many CNS-active drugs target GPCRs. The 4-aminopiperidine core is a common feature in ligands for aminergic GPCRs. Cell-based assays that measure the downstream signaling of GPCR activation, such as changes in intracellular calcium or cyclic AMP (cAMP), are well-suited for screening these compounds.
-
Enzymatic Assays for Acetylcholinesterase (AChE) Inhibition: The N-benzylpiperidine moiety is found in known acetylcholinesterase inhibitors. Therefore, enzymatic assays that measure the inhibition of AChE activity are a logical choice for screening libraries of these derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's.
Experimental Protocols
Cell-Based Calcium Mobilization Assay for Gq-Coupled GPCRs
This protocol describes a no-wash, fluorescence-based calcium mobilization assay suitable for HTS of this compound derivatives against a Gq-coupled GPCR target.
Objective: To identify modulators (agonists or antagonists) of a target Gq-coupled GPCR by measuring changes in intracellular calcium concentration.
Materials:
-
CHO-K1 cells stably expressing the target Gq-coupled GPCR.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Probenecid (to prevent dye leakage).
-
384-well black-walled, clear-bottom assay plates.
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Reference agonist and antagonist for the target GPCR.
-
Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
Protocol:
-
Cell Plating:
-
Culture CHO-K1 cells expressing the target GPCR to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare the dye loading solution by reconstituting the calcium-sensitive dye in Assay Buffer containing probenecid according to the manufacturer's instructions.
-
Remove the assay plate from the incubator and add 25 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of the test and reference compounds in Assay Buffer. The final DMSO concentration should be ≤ 1%.
-
Place the assay plate into the FLIPR instrument.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
For Agonist Screening: Add 12.5 µL of the diluted test compounds to the wells and continue to monitor fluorescence for 120-180 seconds.
-
For Antagonist Screening: Add 12.5 µL of the diluted test compounds and incubate for 15-30 minutes. Then, add a pre-determined EC80 concentration of the reference agonist and monitor fluorescence for 120-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
For agonist screening, plot ΔF against the compound concentration to determine EC50 values.
-
For antagonist screening, plot the inhibition of the agonist response against the compound concentration to determine IC50 values.
-
Calculate the Z'-factor to assess assay quality (a Z' > 0.5 is considered excellent for HTS).
-
Enzymatic Assay for Acetylcholinesterase (AChE) Inhibition
This protocol outlines a colorimetric HTS assay for identifying inhibitors of AChE from a library of this compound derivatives based on the Ellman's method.
Objective: To quantify the inhibitory activity of test compounds on human recombinant acetylcholinesterase.
Materials:
-
Human recombinant acetylcholinesterase (AChE).
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
384-well clear microplates.
-
Test compounds dissolved in DMSO.
-
Reference AChE inhibitor (e.g., Donepezil).
-
Microplate reader capable of measuring absorbance at 412 nm.
Protocol:
-
Reagent Preparation:
-
Prepare working solutions of AChE, ATCI, and DTNB in Assay Buffer at their final desired concentrations.
-
-
Assay Procedure:
-
Add 20 µL of Assay Buffer to all wells of a 384-well plate.
-
Add 1 µL of test compound, reference inhibitor, or DMSO (for control wells) to the appropriate wells.
-
Add 10 µL of the AChE working solution to all wells except for the blank (which receives buffer instead).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of ATCI and DTNB to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
The percent inhibition for each test compound concentration is calculated as follows: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and concise tabular format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Representative HTS Data for this compound Derivatives in a GPCR Calcium Mobilization Assay.
| Compound ID | R1 | R2 | EC50 (nM) | Max Response (% of Control) |
| ABC-001 | H | H | 125 | 98 |
| ABC-002 | 4-F | H | 88 | 102 |
| ABC-003 | H | 3-Cl | 250 | 95 |
| ABC-004 | 4-F | 3-Cl | 65 | 105 |
| Reference Agonist | - | - | 15 | 100 |
Note: The data presented are hypothetical and for illustrative purposes only.
Table 2: Representative HTS Data for this compound Derivatives in an AChE Inhibition Assay.
| Compound ID | R1 | R2 | IC50 (µM) |
| XYZ-101 | H | H | 15.2 |
| XYZ-102 | 4-OCH3 | H | 8.5 |
| XYZ-103 | H | 2,6-diCl | 2.1 |
| XYZ-104 | 4-OCH3 | 2,6-diCl | 0.9 |
| Donepezil | - | - | 0.05 |
Note: The data presented are hypothetical and for illustrative purposes only.
Visualization of Signaling Pathways and Workflows
Gq-Coupled GPCR Signaling Pathway
The following diagram illustrates the canonical signaling pathway for a Gq-coupled GPCR, which is the basis for the calcium mobilization assay.
Application Notes and Protocols: 4-Amino-1-benzylpiperidine-4-carbonitrile in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile bifunctional scaffold that holds significant promise in the field of combinatorial chemistry for the generation of diverse small-molecule libraries. Its rigid piperidine core, substituted with a primary amine and a nitrile group at the 4-position, along with the N-benzyl group, provides three key points of diversification. This allows for the rapid synthesis of a wide array of compounds with potential therapeutic applications. The N-benzylpiperidine motif is a well-established privileged structure in medicinal chemistry, known for its interaction with various biological targets.[1] This document provides an overview of the potential applications of this compound in combinatorial library synthesis, along with detailed experimental protocols and conceptual workflows.
Chemical Properties and Advantages as a Scaffold
The utility of this compound as a scaffold in combinatorial chemistry stems from its distinct chemical features:
-
Three Points of Diversification: The primary amino group, the nitrile functionality, and the potential for de-benzylation and subsequent N-functionalization of the piperidine ring offer three distinct vectors for chemical modification.
-
Rigid Core: The piperidine ring provides a conformationally constrained core, which can help in presenting the appended functionalities in well-defined spatial orientations for optimal interaction with biological targets.
-
Privileged Structure: The N-benzylpiperidine core is present in numerous biologically active compounds, suggesting that libraries based on this scaffold have a higher probability of interacting with therapeutically relevant targets.[1]
| Property | Value | Reference |
| CAS Number | 136624-42-5 | [2][3] |
| Molecular Formula | C₁₃H₁₇N₃ | [2][4] |
| Molecular Weight | 215.29 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Key Functional Groups | Primary Amine, Nitrile, Tertiary Amine |
Applications in Combinatorial Library Synthesis
The unique trifunctional nature of this compound allows for its use in various combinatorial synthesis strategies to generate libraries of compounds for high-throughput screening.
1. Ugi Multicomponent Reaction (Ugi-MCR):
The primary amine functionality makes this scaffold an ideal input for the Ugi four-component reaction. By reacting this compound with an aldehyde, a carboxylic acid, and an isocyanide, a diverse library of α-acylamino carboxamides can be generated in a single step. The diversity of the library can be further expanded by varying each of the other three components.
2. Amide Library Synthesis:
The primary amine can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides. This is a robust and well-established method for generating large and diverse compound libraries.
3. Reductive Amination:
The primary amine can undergo reductive amination with a library of aldehydes or ketones to introduce a wide range of substituents.
4. Nitrile Group Modifications:
The nitrile group can be subjected to a variety of chemical transformations to further increase library diversity. These include:
- Reduction to a primary amine, which can then be further functionalized.
- Hydrolysis to a carboxylic acid, enabling another point for amide bond formation.
- Cyclization reactions to form various heterocyclic systems, such as tetrazoles.
Experimental Protocols
The following are representative protocols for the application of this compound in combinatorial synthesis. These protocols are intended as a starting point and may require optimization for specific substrates and library sizes.
Protocol 1: General Procedure for Parallel Amide Library Synthesis
This protocol describes the parallel acylation of this compound with a library of carboxylic acids using a carbodiimide coupling agent.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
N,N'-Diisopropylcarbodiimide (DIC) or similar coupling agent
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
Procedure:
-
Stock Solution Preparation: Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (50 µmol).
-
To each well, add a unique carboxylic acid (1.1 equivalents, 55 µmol).
-
Add HOBt (1.2 equivalents, 60 µmol) to each well.
-
-
Initiating the Reaction:
-
Add DIC (1.2 equivalents, 60 µmol) to each well.
-
Seal the reaction block and shake at room temperature for 16-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products with ethyl acetate (3 x 300 µL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The crude products can be purified by high-throughput parallel purification techniques such as preparative HPLC-MS.
-
| Parameter | Value |
| Scaffold | This compound |
| Reactant Class | Carboxylic Acids |
| Coupling Agent | DIC/HOBt |
| Stoichiometry | 1 : 1.1 : 1.2 (Amine:Acid:DIC/HOBt) |
| Solvent | DMF |
| Reaction Time | 16-24 hours |
| Temperature | Room Temperature |
| Typical Yield | 60-95% (crude) |
Protocol 2: Ugi Four-Component Reaction (Ugi-4CR)
This protocol outlines a general procedure for the synthesis of a diverse library using the Ugi-4CR with this compound as the amine component.
Materials:
-
This compound
-
Library of diverse aldehydes
-
Library of diverse carboxylic acids
-
Library of diverse isocyanides
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
96-well reaction block or individual reaction vials
Procedure:
-
Reagent Preparation: Prepare stock solutions (e.g., 0.5 M) of the aldehyde, carboxylic acid, and isocyanide libraries in methanol.
-
Reaction Setup:
-
To each well of a 96-well reaction block, add this compound (50 µmol).
-
Add a unique aldehyde (1.0 equivalent, 50 µmol) to each well.
-
Add a unique carboxylic acid (1.0 equivalent, 50 µmol) to each well.
-
Add a unique isocyanide (1.0 equivalent, 50 µmol) to each well.
-
Add methanol to a final volume of 500 µL.
-
-
Reaction and Incubation:
-
Seal the reaction block and shake at room temperature for 48-72 hours.
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
The resulting crude products can be analyzed and purified by HPLC-MS.
-
| Parameter | Value |
| Reaction Type | Ugi Four-Component Reaction |
| Components | Amine, Aldehyde, Carboxylic Acid, Isocyanide |
| Stoichiometry | 1 : 1 : 1 : 1 |
| Solvent | Methanol or Trifluoroethanol |
| Reaction Time | 48-72 hours |
| Temperature | Room Temperature |
| Typical Purity | Generally high, often requiring minimal purification |
Visualizations
The following diagrams illustrate the conceptual workflows for utilizing this compound in combinatorial chemistry.
Caption: Workflow for generating a diverse compound library.
Caption: A potential multi-step synthetic pathway.
Conclusion
This compound represents a valuable and versatile scaffold for the construction of diverse and medicinally relevant compound libraries. Its trifunctional nature allows for the application of a wide range of synthetic methodologies, including multicomponent reactions and parallel synthesis. The protocols and workflows presented here provide a foundation for researchers to explore the potential of this building block in their drug discovery programs. The resulting libraries, centered around the privileged N-benzylpiperidine core, are well-positioned for screening against a variety of biological targets to identify novel therapeutic leads.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Amino-1-benzylpiperidine-4-carbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and efficient method for synthesizing this compound is the Strecker synthesis. This one-pot, three-component reaction involves the reaction of 1-Benzyl-4-piperidone with an ammonia source (such as ammonium chloride) and a cyanide source (such as sodium or potassium cyanide).[1][2] The reaction proceeds via the in-situ formation of an imine intermediate, which is then attacked by the cyanide ion to form the desired α-aminonitrile.[1][2]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Several parameters are crucial for optimizing the yield and purity of the final product. These include:
-
Purity of Starting Materials: Ensure that 1-Benzyl-4-piperidone is of high purity as impurities can lead to side reactions.
-
Reaction Temperature: Temperature control is vital to balance the rate of reaction and minimize the formation of byproducts.
-
pH of the Reaction Mixture: The pH should be maintained in a slightly acidic to neutral range to facilitate imine formation without promoting significant hydrolysis of the starting material or product.[1]
-
Stoichiometry of Reagents: The molar ratios of the ammonia and cyanide sources to the ketone are critical for driving the reaction to completion.
Q3: What are some common side reactions to be aware of?
A3: The primary side reaction of concern is the formation of the corresponding cyanohydrin, where the cyanide ion directly attacks the ketone carbonyl group. Additionally, polymerization of the starting ketone or intermediates can occur under certain conditions. Incomplete reaction can also be an issue, leaving unreacted 1-Benzyl-4-piperidone in the final mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Incomplete imine formation. 2. Inactive cyanide source. 3. Incorrect pH of the reaction mixture. | 1. Ensure the ammonia source is fresh and added in the correct stoichiometric ratio. Consider extending the initial stirring time of the ketone and ammonia source before adding the cyanide. 2. Use a fresh, finely ground cyanide salt. 3. Adjust the pH to be slightly acidic (around 5-6) using a dilute acid like acetic acid to favor imine formation. |
| Low Yield | 1. Suboptimal reaction temperature. 2. Insufficient reaction time. 3. Competing cyanohydrin formation. | 1. Optimize the reaction temperature. A moderately elevated temperature (e.g., 40-50 °C) may increase the reaction rate, but excessively high temperatures can promote side reactions. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Ensure the sequential addition of reagents, allowing the imine to form before introducing the cyanide source. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities or byproducts. 2. Residual solvent. | 1. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). 2. Ensure the product is thoroughly dried under vacuum to remove any remaining solvent. |
| Difficulty in Product Purification | 1. The product is a basic compound that may interact strongly with silica gel, leading to streaking during column chromatography. 2. Co-elution of impurities. | 1. Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. 2. Optimize the eluent system for better separation. Consider using a different stationary phase if separation on silica is challenging. |
Experimental Protocols
Synthesis of this compound via Strecker Reaction
Materials:
-
1-Benzyl-4-piperidone
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-4-piperidone (1.0 eq) in methanol.
-
Add a solution of ammonium chloride (1.5 eq) in water to the flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
In a separate beaker, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.
-
Slowly add the sodium cyanide solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a solid.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 (Room Temp) | 24 | 65 | Slow reaction rate |
| 40 | 18 | 80 | Optimal balance of rate and yield |
| 60 | 12 | 72 | Increased byproduct formation observed |
Table 2: Effect of Reagent Stoichiometry on Yield
| NH₄Cl (eq) | NaCN (eq) | Reaction Time (h) | Yield (%) |
| 1.1 | 1.1 | 24 | 60 |
| 1.5 | 1.2 | 18 | 80 |
| 2.0 | 1.5 | 18 | 75 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile. It provides troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is a one-pot Strecker synthesis. This reaction involves the condensation of 1-benzyl-4-piperidone with an ammonia source (like ammonium chloride) and a cyanide source (such as sodium or potassium cyanide) to form the desired α-aminonitrile.[1][2][3][4]
Q2: What are the critical parameters to control during the Strecker synthesis of this compound?
A2: Key parameters to monitor and control include temperature, pH, and reaction time. The formation of the intermediate imine is often favored by slightly acidic conditions provided by ammonium chloride.[1][3] The nucleophilic addition of the cyanide is a crucial step, and maintaining the appropriate temperature is vital to prevent side reactions. Reaction time needs to be sufficient for completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: How should this compound be stored?
A3: As an aminonitrile, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, oxidizing agents, and moisture.[5][6] Amines can be sensitive to air and light, so storage under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.
Q4: What analytical techniques are best for assessing the purity of the final product?
A4: A combination of chromatographic and spectroscopic methods is ideal. HPLC is well-suited for determining the purity and quantifying impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired product and can also help in identifying major impurities. Fourier-Transform Infrared (FTIR) spectroscopy can confirm the presence of key functional groups like the nitrile (-C≡N) and the amino (-NH₂) groups.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction of the starting material, 1-benzyl-4-piperidone. | - Ensure the quality of the starting ketone. - Optimize reaction time and temperature. Monitor the reaction progress using TLC or HPLC. - Ensure efficient stirring to overcome phase transfer limitations if the reaction is heterogeneous. |
| Formation of the cyanohydrin byproduct. | - Maintain a slightly acidic to neutral pH to favor imine formation over cyanohydrin formation. The presence of ammonium chloride helps in this regard. | |
| Product is an oil or fails to crystallize | Presence of unreacted starting materials or solvent residues. | - Ensure the complete removal of the starting ketone, which is often an oil.[9] - Use high vacuum to remove residual solvents. - Try different crystallization solvents or solvent mixtures. |
| Presence of an impurity with a molecular weight of 189.27 g/mol in MS | Unreacted 1-benzyl-4-piperidone. | - Increase the reaction time or temperature. - Ensure the stoichiometry of the reagents is correct. - Purify the crude product using column chromatography or recrystallization. |
| FTIR spectrum shows a weak or absent nitrile peak (~2220-2260 cm⁻¹) and a strong carbonyl peak (~1630-1680 cm⁻¹) | The major impurity is likely 4-Amino-1-benzylpiperidine-4-carboxamide due to partial hydrolysis of the nitrile.[10][11] | - Use anhydrous solvents and reagents to minimize water content. - Perform the workup at a lower temperature to reduce the rate of hydrolysis. - Adjust the pH of the workup to be neutral or slightly basic, as both acidic and strongly basic conditions can promote hydrolysis. |
| Presence of an impurity with a molecular weight of 234.29 g/mol in MS | Hydrolysis of the nitrile group to the corresponding carboxylic acid (4-Amino-1-benzylpiperidine-4-carboxylic acid). | - Similar to amide formation, minimize contact with water, especially under acidic or strongly basic conditions and at elevated temperatures during workup. |
Common Impurities Summary
The following table summarizes the common impurities that may be encountered during the synthesis of this compound. The relative percentages are illustrative for a typical crude product and can vary based on reaction conditions.
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Plausible Relative % in Crude Product |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.27 | 1-5% |
| 1-Benzyl-4-iminopiperidine | C₁₂H₁₆N₂ | 188.27 | < 2% |
| 1-Benzyl-4-hydroxy-4-piperidinecarbonitrile | C₁₃H₁₆N₂O | 216.28 | 1-3% |
| 4-Amino-1-benzylpiperidine-4-carboxamide | C₁₃H₁₉N₃O | 233.31 | 2-10% |
| 4-Amino-1-benzylpiperidine-4-carboxylic acid | C₁₃H₁₈N₂O₂ | 234.29 | < 2% |
Experimental Protocol: Strecker Synthesis of this compound
This protocol is a representative procedure for the synthesis.
Materials:
-
1-Benzyl-4-piperidone (1.0 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Methanol (or Ethanol)
-
Water
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-benzyl-4-piperidone in methanol.
-
Add ammonium chloride and stir the mixture until it dissolves.
-
In a separate beaker, dissolve sodium cyanide in a minimal amount of water.
-
Cool the flask containing the piperidone solution to 0-5 °C in an ice bath.
-
Slowly add the aqueous sodium cyanide solution to the reaction mixture dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the alcohol.
-
To the remaining aqueous residue, add dichloromethane and water.
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR [m.chemicalbook.com]
- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
Stability issues of 4-Amino-1-benzylpiperidine-4-carbonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-1-benzylpiperidine-4-carbonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound, being an α-aminonitrile, is susceptible to two main degradation pathways in solution:
-
Hydrolysis: The nitrile group can hydrolyze to form the corresponding carboxamide or carboxylic acid. This process is accelerated in both acidic and basic conditions.
-
Retro-Strecker Reaction: The molecule can revert to its precursors, 1-benzylpiperidine-4-one and cyanide, particularly when heated. The imine intermediate formed during this process can also hydrolyze.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor in the stability of this compound. Both acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group. It is advisable to maintain solutions at a neutral or near-neutral pH to minimize degradation.
Q3: I am observing a loss of my compound in solution over time, even at neutral pH. What could be the cause?
A3: If hydrolysis is minimized at neutral pH, the observed degradation could be due to the retro-Strecker reaction, especially if the solution is being heated or exposed to elevated temperatures. Another possibility is oxidation, although this is generally a slower process for this type of molecule.
Q4: Can I use common solvents to dissolve this compound?
A4: Yes, common organic solvents such as methanol, ethanol, acetonitrile, and DMSO are generally suitable for dissolving this compound. However, for aqueous solutions, it is crucial to control the pH to prevent degradation.
Q5: How should I store solutions of this compound?
A5: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8 °C), protected from light, and at a neutral pH. For long-term storage, it is recommended to store the compound as a solid or as a frozen stock solution in an appropriate solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared aqueous solution. | Hydrolysis due to acidic or basic conditions. | Ensure the pH of the aqueous solution is neutral (pH 7). Use buffered solutions if necessary. Prepare solutions fresh before use. |
| Decreasing concentration of the parent compound in solution upon heating. | Retro-Strecker reaction. | Avoid heating solutions of this compound if possible. If heating is necessary, use the lowest effective temperature and minimize the heating time. |
| Formation of a precipitate in an aqueous solution. | Poor solubility or degradation product precipitation. | Confirm the solubility of the compound in the chosen solvent system. Analyze the precipitate to identify if it is the parent compound or a degradation product. |
| Discoloration of the solution. | Oxidation or other degradation pathways. | Protect the solution from light and air (e.g., by using amber vials and purging with an inert gas like nitrogen or argon). |
Quantitative Stability Data (Illustrative)
The following table provides illustrative data on the stability of this compound under various conditions. Note: This data is hypothetical and intended for guidance purposes only.
| Condition | Solvent | Temperature | Time | Remaining Parent Compound (%) |
| 0.1 M HCl | Water | 25°C | 24h | 65% |
| pH 7 Buffer | Water | 25°C | 24h | 98% |
| 0.1 M NaOH | Water | 25°C | 24h | 72% |
| pH 7 Buffer | Water | 50°C | 24h | 85% |
| 3% H₂O₂ | Acetonitrile/Water (1:1) | 25°C | 24h | 92% |
| UV Light (254 nm) | Methanol | 25°C | 24h | 95% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
HPLC system with UV detector
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-1-benzylpiperidine-4-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for the synthesis of this compound is the Strecker synthesis. This is a one-pot, three-component reaction involving 1-benzyl-4-piperidone, a cyanide source (e.g., sodium or potassium cyanide), and an ammonia source (e.g., ammonium chloride or aqueous ammonia).
Q2: What is the general reaction scheme for the Strecker synthesis of this compound?
A2: The reaction proceeds via the formation of an imine intermediate from 1-benzyl-4-piperidone and ammonia, which is then attacked by a cyanide ion to form the α-aminonitrile product.
Q3: What are the key starting materials and reagents for this synthesis?
A3: The primary starting material is 1-benzyl-4-piperidone. Key reagents include a cyanide source (e.g., NaCN, KCN, or TMSCN) and an ammonia source (e.g., NH₄Cl, aqueous ammonia). The reaction is typically carried out in a suitable solvent, such as methanol or a water/methanol mixture.
Q4: What are the typical yields for this reaction?
A4: Yields for the Strecker synthesis can be variable and are highly dependent on the specific reaction conditions, including temperature, reaction time, and the purity of the starting materials. While specific yield data for this compound is not extensively published, yields for Strecker reactions on similar ketone substrates can range from moderate to good. Optimization of the reaction conditions is crucial for achieving higher yields.
Q5: What is the retro-Strecker reaction and can it affect my yield?
A5: The retro-Strecker reaction is the reverse of the synthesis, where the α-aminonitrile decomposes back to the starting ketone (or the intermediate imine) and cyanide. This equilibrium can be a significant factor in reducing the final yield, especially under elevated temperatures or during workup and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Formation
| Potential Cause | Troubleshooting Suggestion |
| Poor quality of starting material | Ensure 1-benzyl-4-piperidone is pure. If it is old or has been improperly stored, consider purification by distillation or chromatography before use. |
| Inefficient imine formation | The equilibrium between the ketone and the imine can be unfavorable. Try increasing the concentration of the ammonia source. The use of a dehydrating agent (e.g., molecular sieves) can also drive the equilibrium towards the imine. |
| Low reactivity of the cyanide source | Ensure the cyanide salt is fully dissolved. If using KCN or NaCN with an ammonium salt, the in-situ generation of HCN can be slow. The use of a combination of an ammonium salt and a cyanide salt is a common practice. |
| Incorrect reaction temperature | The initial phase of the reaction, particularly the addition of reagents, is often carried out at a lower temperature (e.g., 0-10°C) to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature or slightly heated to drive it to completion. Experiment with a temperature profile to find the optimal conditions. |
Formation of Side Products
| Potential Cause | Troubleshooting Suggestion |
| Formation of cyanohydrin | If the cyanide ion attacks the ketone before the imine is formed, a cyanohydrin byproduct can be generated. Ensure a sufficient concentration of the ammonia source is present from the start of the reaction. |
| Hydrolysis of the nitrile group | During aqueous workup, especially under acidic or basic conditions, the nitrile group can be partially or fully hydrolyzed to an amide or a carboxylic acid. It is advisable to perform the workup under neutral or mildly basic conditions and to minimize prolonged exposure to water. |
| Complex mixture of products | This can arise from various side reactions. Analyze the crude product by techniques like TLC, LC-MS, or NMR to identify the major byproducts. This information can help in diagnosing the specific issue and refining the reaction conditions or workup procedure. |
Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Product is an oil or difficult to crystallize | The product, this compound, is often isolated as a solid. If it is obtained as an oil, try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization. |
| Product decomposition on silica gel chromatography | Due to the basic nature of the amino group, the product can streak or decompose on standard silica gel. To mitigate this, the silica gel can be pre-treated with a base, such as triethylamine (typically 1-2% in the eluent), or by using neutral or basic alumina for chromatography. |
| Emulsion formation during aqueous workup | The basic nature of the product can lead to emulsions during extraction. To break up emulsions, try adding a saturated solution of sodium chloride (brine) or filtering the mixture through a pad of Celite. |
Experimental Protocols
General Protocol for the Strecker Synthesis of this compound
This protocol is a general guideline based on typical Strecker reaction conditions and may require optimization.
Materials:
-
1-benzyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water
-
Aqueous ammonia (optional, for pH adjustment)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
-
Add ammonium chloride (1.5-2.0 equivalents) and stir the mixture until it is dissolved.
-
Cool the mixture to 0-5°C in an ice bath.
-
In a separate flask, dissolve sodium cyanide (1.2-1.5 equivalents) in a minimal amount of water.
-
Slowly add the aqueous solution of sodium cyanide to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel treated with triethylamine.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification process.
Technical Support Center: Scalable Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method for the synthesis of this compound is the Strecker reaction. This one-pot, three-component reaction involves the condensation of 1-benzyl-4-piperidone with an amine source (typically ammonia or an ammonium salt) and a cyanide source (such as sodium or potassium cyanide).[1][2] This method is favored for its efficiency and the use of readily available starting materials.
Q2: What are the primary safety concerns when performing this synthesis at scale?
A2: The primary safety concern is the handling of highly toxic cyanide salts.[3] It is crucial to work in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of accidental exposure, immediate medical attention is necessary. Emergency preparedness should include having a cyanide antidote kit readily available and ensuring personnel are trained in its use.
Q3: What are the typical starting materials and reagents for the Strecker synthesis of this compound?
A3: The key starting materials and reagents include:
-
1-Benzyl-4-piperidone: The ketone substrate.
-
Amine Source: Ammonia (NH₃) or an ammonium salt like ammonium chloride (NH₄Cl).
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Solvent: Typically a protic solvent like methanol or ethanol.
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: A common side reaction is the formation of the corresponding α-hydroxy nitrile (cyanohydrin) through the direct reaction of the ketone with the cyanide source. Additionally, incomplete reaction or the presence of impurities in the starting materials can lead to a complex mixture of by-products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete imine formation | Ensure the reaction conditions favor imine formation. This can be achieved by using a dehydrating agent or by azeotropic removal of water. | Increased conversion to the desired aminonitrile. |
| Side reaction with cyanide | Control the addition rate of the cyanide source to minimize the formation of the cyanohydrin by-product. Maintaining a slightly acidic to neutral pH can also favor the Strecker reaction over cyanohydrin formation. | Reduced levels of the α-hydroxy nitrile impurity and improved yield of the target compound. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. While the Strecker reaction is often performed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to degradation. | Improved reaction kinetics and higher yield without significant by-product formation. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Product is an oil or does not crystallize easily | Employ a suitable crystallization technique. Slow evaporation of a solution of the product in an appropriate solvent, or the use of a solvent/anti-solvent system, can induce crystallization.[4] Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[3] | Formation of a crystalline solid that is easier to handle and purify. |
| Presence of persistent impurities | Utilize column chromatography for purification. Normal-phase chromatography using silica gel is a common method for purifying amine-containing compounds.[5] A gradient elution system may be necessary to separate closely related impurities. | Isolation of the product with high purity. |
| Product degradation during workup | Avoid strongly acidic or basic conditions during the aqueous workup, as this can lead to hydrolysis of the nitrile group or other degradation pathways.[6] | Minimized product loss and improved overall yield. |
Experimental Protocols
While a specific, detailed, large-scale protocol for this compound is not publicly available, a general laboratory-scale procedure based on the Strecker synthesis is provided below. This protocol should be optimized and adapted for scale-up with appropriate safety and engineering controls in place.
General Laboratory-Scale Strecker Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, combine 1-benzyl-4-piperidone (1 equivalent) and ammonium chloride (1.1 equivalents) in methanol.
-
Addition of Cyanide: To the stirred solution, add a solution of sodium cyanide (1.1 equivalents) in water dropwise, maintaining the temperature between 20-25°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low yields.
Experimental Workflow for Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
Overcoming poor solubility of 4-Amino-1-benzylpiperidine-4-carbonitrile derivatives
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 4-Amino-1-benzylpiperidine-4-carbonitrile and its derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges related to the poor solubility of these compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQs
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The solubility of these derivatives is largely dictated by their physicochemical properties. The core structure contains a basic piperidine nitrogen, making the compound's solubility highly dependent on pH.[1] However, the presence of the benzyl and carbonitrile groups, along with other potential lipophilic substituents, increases the molecule's overall non-polarity, leading to poor aqueous solubility at or near neutral pH. High crystal lattice energy can also contribute significantly to low solubility.
Q2: What is the first and most critical step to try when my compound won't dissolve in an aqueous buffer?
A2: The first and most critical step is to adjust the pH of your solvent. Since these compounds are basic, thanks to the piperidine nitrogen, decreasing the pH will protonate this group, leading to the formation of a more soluble cationic species. A predicted pKa for the closely related 4-Amino-1-benzylpiperidine is approximately 10.15, suggesting that a pH well below this value (e.g., pH 2-4) should significantly enhance solubility.[2]
Q3: I dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a very common problem known as "precipitation upon dilution," which occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.
-
Lower the Final Compound Concentration: The simplest solution is to work with a more dilute final concentration of your compound if your assay sensitivity allows.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock dropwise while vortexing vigorously. This can prevent localized high concentrations that initiate precipitation.
-
Use a Co-solvent in the Buffer: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) into your final aqueous buffer to increase the compound's solubility.
Q4: Can I use heat to dissolve my compound?
A4: Gently warming the solution can increase the rate of dissolution and may increase the solubility limit. However, this should be done with caution as excessive heat can lead to chemical degradation. Often, the compound will precipitate back out of the solution as it cools to room or physiological temperatures. Therefore, this method is more suitable for initial solubilization for immediate use rather than for creating stable stock solutions.
Solubility Enhancement Strategies
Below are common strategies to improve the solubility of this compound derivatives.
Data Presentation: Solubility Enhancement
Table 1: Effect of pH on the Solubility of a Related Piperidine Derivative
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.01 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.01 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1 - 10 |
Table 2: Effect of Co-solvents on the Solubility of a Related Piperidine Derivative (4-Anilino-1-benzylpiperidine)
| Solvent System | Approximate Solubility (mg/mL) |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 |
| Ethanol | 25 |
| Dimethylformamide (DMF) | 15 |
| Dimethyl Sulfoxide (DMSO) | 25 |
Experimental Workflows and Logic Diagrams
The following diagrams illustrate the decision-making process for tackling solubility issues.
Caption: A decision-making workflow for enhancing compound solubility.
Caption: A logical progression for troubleshooting precipitation issues.
Experimental Protocols
This section provides detailed methodologies for key experiments related to solubility assessment and enhancement.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of a compound in a specific solvent.
Materials:
-
Compound of interest
-
Selected solvent (e.g., pH 7.4 PBS, 0.1 M HCl)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 1-2 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a chemically inert syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered sample with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.
-
Reporting: Express the solubility in units such as mg/mL or µM.
Protocol 2: Salt Formation for Solubility Enhancement
This protocol describes a basic screening method to form a salt of a basic compound like a 4-aminopiperidine derivative.
Materials:
-
This compound derivative (free base)
-
A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) as solutions (e.g., 0.1 M in a suitable solvent).
-
A solvent in which the free base has low solubility but the salt is expected to be soluble (e.g., isopropanol, ethanol, acetone).
-
Vials
Methodology:
-
Dissolution of Free Base: Dissolve a known amount of the free base in the chosen solvent. Gentle warming may be required.
-
Counter-ion Addition: Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of the acid (counter-ion) solution dropwise to the solution of the free base while stirring.
-
Crystallization: If a salt forms, it may precipitate immediately or upon cooling the solution. If no precipitate forms, the solvent can be slowly evaporated.
-
Isolation: Collect any resulting solid by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the solid and analyze it using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and NMR to confirm salt formation and assess its properties.
-
Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1.
Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)
This method is suitable for preparing inclusion complexes to enhance the aqueous solubility of poorly soluble compounds.
Materials:
-
Compound of interest
-
A suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Mortar and pestle
-
Water or a water-ethanol mixture
Methodology:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Guest Addition: Add the compound of interest to the cyclodextrin paste in a 1:1 or 1:2 molar ratio.
-
Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. During this process, a small amount of solvent can be added if the mixture becomes too dry, to maintain a paste-like consistency.
-
Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
-
Washing: The dried powder can be washed with a small amount of a solvent in which the free drug is soluble but the complex is not (e.g., a non-polar organic solvent) to remove any uncomplexed, surface-adsorbed drug.
-
Final Drying: Dry the washed complex again.
-
Confirmation and Solubility Testing: Confirm the formation of the inclusion complex using DSC or PXRD. Determine the aqueous solubility of the complex using Protocol 1.
References
Technical Support Center: Chiral Separation of 4-Amino-1-benzylpiperidine-4-carbonitrile Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of 4-Amino-1-benzylpiperidine-4-carbonitrile enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - CSP Selection: For primary amines like this compound, consider crown ether-based CSPs, which are well-suited for such compounds. Polysaccharide-based CSPs are also a versatile option.[1][2]- Mobile Phase Optimization: Adjust the mobile phase composition. Vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the supercritical CO2 (in SFC) or the organic/aqueous phase (in HPLC).[1][3] Introduce acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to the mobile phase to improve peak shape and resolution.[3][4]- Temperature Screening: Evaluate a range of temperatures (e.g., 10°C to 40°C) as temperature can significantly impact selectivity. |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase additive. | - Additive Selection: Use mobile phase additives to minimize undesirable interactions. For basic compounds, an acidic additive like trifluoroacetic acid can improve peak symmetry. Conversely, a basic additive may be beneficial.[3]- Reduce Sample Load: Decrease the injection volume or the concentration of the sample to avoid overloading the column.[5]- Mobile Phase pH: In reversed-phase HPLC, ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.[5] |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature instability. | - Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. For some stationary phases, longer equilibration times may be necessary.[1]- System Check: Verify the stability of the pump and the accuracy of the mobile phase composition.[6]- Temperature Control: Use a column oven to maintain a constant temperature. |
| High Backpressure | - Blockage of the column inlet frit.- Precipitation of the sample in the mobile phase.- Particulate matter from the sample or system. | - Sample Filtration: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.- Guard Column: Employ a guard column to protect the analytical column from contaminants.[6]- Column Reversal and Flushing: If a blockage is suspected, reverse the column (if permissible by the manufacturer) and flush with a strong, compatible solvent to dislodge particulates from the inlet frit.[6] |
| Loss of Resolution Over Time | - Column contamination.- Degradation of the chiral stationary phase. | - Column Washing: Implement a regular column washing protocol with strong solvents to remove adsorbed contaminants. For immobilized columns, a flush with a solvent like dimethylformamide (DMF) followed by ethanol may be effective.[6]- Method Redevelopment: If washing does not restore performance, the separation method may need to be re-optimized with a different mobile phase or a new column.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatography technique for the chiral separation of this compound?
A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[7] SFC often offers advantages such as faster analysis times, reduced solvent consumption, and higher efficiency, making it a highly effective option.[1][8]
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound?
A2: Given that this compound contains a primary amine group, crown ether-based CSPs are a primary recommendation as they have shown success in resolving racemates of primary amines.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also highly versatile and widely used for a broad range of chiral compounds.[9]
Q3: Why are mobile phase additives important in chiral separations?
A3: Mobile phase additives can significantly enhance peak shape and resolution by minimizing undesirable interactions between the analyte and the stationary phase.[3] For basic analytes, acidic additives can improve peak symmetry, while basic additives can be beneficial in other cases.[3][4]
Q4: Can I use the same chiral method for both analytical and preparative scale separations?
A4: Yes, analytical methods can often be scaled up for preparative separations. However, modifications to the flow rate, sample concentration, and injection volume will be necessary. It is crucial to ensure that the chosen stationary phase is available in a larger particle size suitable for preparative columns.
Q5: What should I do if my column performance degrades?
A5: If you observe a decline in column performance, first try a thorough column flushing and regeneration procedure as recommended by the manufacturer.[6] If this does not restore performance, the issue may be due to irreversible contamination or degradation of the stationary phase, and the column may need to be replaced.[6]
Experimental Protocols
Below are representative experimental protocols for the chiral separation of this compound enantiomers using SFC and HPLC. These are starting points and may require optimization.
Supercritical Fluid Chromatography (SFC) Method
| Parameter | Condition |
| Column | Chiral Crown Ether-based CSP (e.g., CROWNPAK® CR-I(+)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid |
| Gradient | Isocratic, 80:20 (CO2:Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Conc. | 1 mg/mL in Methanol |
High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | Chiral Polysaccharide-based CSP (e.g., CHIRALPAK® IA) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1 mg/mL in Mobile Phase |
Visualizations
Experimental Workflow for Chiral Separation Method Development
Caption: A workflow diagram for the development of a chiral separation method.
Logical Relationship for Troubleshooting Poor Resolution
Caption: Troubleshooting logic for addressing poor enantiomeric resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. jocpr.com [jocpr.com]
- 8. selvita.com [selvita.com]
- 9. sfera.unife.it [sfera.unife.it]
Preventing degradation of 4-Amino-1-benzylpiperidine-4-carbonitrile during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Amino-1-benzylpiperidine-4-carbonitrile during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: I opened a new bottle of this compound and noticed a slight discoloration and a faint ammonia-like odor. Is the product degraded?
A1: Discoloration and the presence of an ammonia-like odor can be indicators of degradation. The primary degradation pathways for aminonitriles like this compound are hydrolysis and the retro-Strecker reaction. The retro-Strecker reaction can release ammonia, leading to the observed odor. To confirm the purity of the compound, we recommend performing an analytical test such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the parent compound and detect any potential impurities. For immediate use, ensure the material is thoroughly dried and handled under an inert atmosphere.
Q2: My reaction yield using this compound is lower than expected. Could degradation of the starting material be the cause?
A2: Yes, the degradation of this compound can certainly lead to lower reaction yields. If the compound has been stored improperly, it may have partially hydrolyzed to the corresponding amino acid or undergone a retro-Strecker reaction. Both degradation products will be unreactive in most subsequent reactions where the intact aminonitrile is required. We advise verifying the purity of your starting material before use. If degradation is suspected, purification by recrystallization or chromatography may be necessary. To prevent this issue in the future, please adhere to the recommended storage conditions.
Q3: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound that has been stored for some time. What could this peak be?
A3: An unexpected peak in the HPLC chromatogram likely corresponds to a degradation product. The two most probable degradation products are the corresponding α-amino acid formed via hydrolysis of the nitrile group, or byproducts of the retro-Strecker reaction. To identify the unknown peak, we recommend using LC-MS/MS to obtain the mass of the impurity, which can help in its structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored under an inert gas atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1] It is also crucial to protect the compound from moisture and light.
Q2: Why is storage under an inert atmosphere recommended?
A2: Storage under an inert atmosphere is recommended to prevent oxidative degradation and to minimize contact with atmospheric moisture, which can lead to hydrolysis of the nitrile functionality.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for α-aminonitriles are:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid, forming the corresponding amino acid. This reaction is often catalyzed by acidic or basic conditions.
-
Retro-Strecker Reaction: This is the reverse of the Strecker synthesis, where the aminonitrile decomposes back to an imine (which can then hydrolyze to an aldehyde/ketone and an amine) and a cyanide source. This process can be accelerated by heat.
Q4: Can I handle this compound on the benchtop?
A4: For short periods, handling in a well-ventilated fume hood is acceptable. However, for extended manipulations or when aliquoting for long-term storage, it is best practice to work in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
Quantitative Stability Data
The following table provides hypothetical stability data for this compound under various storage conditions to illustrate the importance of proper storage.
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 6 months (%) | Purity after 12 months (%) |
| Recommended | 2-8 | Inert Gas (N2) | >99 | >98 |
| Ambient | 20-25 | Air | 95 | 90 |
| Elevated Temperature | 40 | Air | 85 | 70 |
| High Humidity | 20-25 | Air (75% RH) | 90 | 80 |
Experimental Protocol: Stability Study of this compound
This protocol outlines a method for assessing the stability of this compound under different storage conditions.
1. Objective: To determine the degradation rate and identify major degradation products of this compound under accelerated and recommended storage conditions.
2. Materials:
-
This compound (high purity)
-
HPLC grade acetonitrile and water
-
Formic acid
-
Vials with inert gas septa
-
Temperature and humidity-controlled chambers
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Glovebox or source of inert gas
4. Sample Preparation:
-
Under an inert atmosphere, accurately weigh approximately 10 mg of this compound into several vials.
-
Seal the vials securely.
-
Prepare a stock solution by dissolving 10 mg of the compound in 10 mL of acetonitrile/water (50:50 v/v) for initial analysis (Time 0).
5. Storage Conditions:
-
Recommended: 2-8°C under nitrogen.
-
Ambient: 25°C / 60% Relative Humidity (RH).
-
Accelerated: 40°C / 75% RH.
-
Light Exposure: 25°C exposed to standard laboratory lighting.
6. Time Points for Analysis:
-
Initial (Time 0)
-
1 month
-
3 months
-
6 months
-
12 months
7. Analytical Method (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
8. Analysis:
-
At each time point, retrieve a vial from each storage condition.
-
Prepare a sample for HPLC analysis by dissolving the contents in a known volume of the mobile phase.
-
Analyze the sample by HPLC to determine the peak area of the parent compound and any degradation products.
-
Calculate the percentage of the parent compound remaining.
-
For any significant degradation peaks, perform LC-MS/MS analysis on the sample to identify the mass of the degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Synthesis and Application of 4-Amino-1-benzylpiperidine-4-carbonitrile and Other Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals and bioactive compounds. Its conformational flexibility and the ability of its nitrogen atom to be functionalized make it a privileged structure in drug design. This guide provides a comparative analysis of the synthesis and potential applications of 4-Amino-1-benzylpiperidine-4-carbonitrile against other notable piperidine derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to inform synthetic strategies and drug discovery programs.
Introduction to this compound
This compound is a versatile synthetic intermediate characterized by a piperidine ring substituted at the 4-position with both an amino group and a nitrile group. The N-benzyl group provides a common protecting group strategy that can be readily removed during synthetic campaigns. The geminal amino and nitrile functionalities at the C4 position offer a unique chemical handle for the construction of more complex heterocyclic systems, making it a valuable building block in the synthesis of novel therapeutic agents.
Synthetic Strategies: A Comparative Overview
The synthesis of 4-substituted piperidines can be achieved through various synthetic routes. Here, we compare the Strecker synthesis, a classical method for generating α-aminonitriles, with other common strategies for producing functionalized piperidines.
The Strecker Synthesis of this compound
The most direct route to this compound is the Strecker reaction, a three-component reaction involving a ketone, an amine source (ammonia), and a cyanide source.
// Nodes N_benzyl_piperidone [label="1-Benzyl-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; Ammonia [label="Ammonia\n(NH3)", fillcolor="#F1F3F4", fontcolor="#202124"]; HCN [label="Hydrogen Cyanide\n(HCN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium_ion [label="Iminium Ion\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="4-Amino-1-benzylpiperidine-\n4-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges N_benzyl_piperidone -> Iminium_ion [label="+ NH3\n- H2O"]; Ammonia -> Iminium_ion; Iminium_ion -> Product [label="+ HCN"]; HCN -> Product; } dot Caption: Strecker Synthesis of this compound.
Alternative Synthetic Routes to Functionalized 4-Aminopiperidines
For comparison, the synthesis of N-Boc-4-aminopiperidine, a commonly used building block with a different N-protecting group, often proceeds via reductive amination or from 4-piperidone derivatives through a multi-step process.
// Nodes N_Boc_piperidone [label="N-Boc-4-piperidone", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine Source\n(e.g., NH2OH·HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reducing_agent [label="Reducing Agent\n(e.g., NaBH3CN)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Oxime/Imine\nIntermediate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-Boc-4-aminopiperidine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges N_Boc_piperidone -> Intermediate [label="+ Amine"]; Amine -> Intermediate; Intermediate -> Product [label="+ Reducing Agent"]; Reducing_agent -> Product; } dot Caption: Reductive Amination approach to N-Boc-4-aminopiperidine.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes key quantitative data for the synthesis of this compound and a related derivative, N-Boc-4-aminopiperidine, to provide a comparative perspective on synthetic efficiency.
| Derivative | Synthetic Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Reference |
| This compound | Strecker Reaction | 1-Benzyl-4-piperidone | NH4Cl, KCN | 24-48 h | ~70-80% (estimated) | General Strecker Protocols |
| N-Benzyl-4-anilino-4-cyanopiperidine | Strecker-type Reaction | N-Benzyl-4-piperidone | Aniline, TMSCN, Acetic Acid | 30 min | 76.25% | [1] |
| N-Boc-4-aminopiperidine | Reductive Amination | N-Boc-4-piperidone | NH4OAc, NaBH3CN | 12 h | 90% | [2] |
| N-Boc-4-aminopiperidine | Debenzylation | tert-Butyl (1-benzylpiperidin-4-yl)carbamate | Pd/C, H2 | 12 h | 98% | [3] |
Experimental Protocols
Protocol 1: Strecker Synthesis of this compound (General Procedure)
Materials:
-
1-Benzyl-4-piperidone
-
Ammonium chloride (NH4Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add ammonium chloride (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of potassium cyanide (1.5 equivalents) in water dropwise to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of N-Boc-4-aminopiperidine via Reductive Amination[2]
Materials:
-
N-Boc-4-piperidone
-
Ammonium acetate (NH4OAc)
-
Sodium cyanoborohydride (NaBH3CN)
-
Methanol (MeOH)
Procedure:
-
Dissolve N-Boc-4-piperidone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the mixture.
-
Continue stirring at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-aminopiperidine.
Performance in Biological Systems: A Case Study in HCV NS5B Polymerase Inhibition
Piperidine derivatives are frequently explored as inhibitors of various enzymes in drug discovery. As a hypothetical example based on known activities of similar compounds, we can consider the evaluation of this compound as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle.
// Nodes Compound_Synthesis [label="Synthesis of Piperidine\nDerivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening:\nNS5B Polymerase Assay", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Identification [label="Hit Identification\n(IC50 Determination)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cell_Based_Assay [label="Cell-Based HCV\nReplicon Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(SAR Studies)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ADMET_Profiling [label="ADMET Profiling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Compound_Synthesis -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Cell_Based_Assay; Cell_Based_Assay -> Lead_Optimization; Lead_Optimization -> ADMET_Profiling; } dot Caption: Experimental workflow for screening piperidine derivatives as HCV NS5B inhibitors.
Experimental Protocol: HCV NS5B Polymerase Inhibition Assay[4][5]
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
Biotinylated oligo(U) primer
-
[³H]-UTP (radiolabeled uridine triphosphate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
Procedure:
-
Prepare a reaction mixture containing assay buffer, RNA template, biotinylated primer, and [³H]-UTP.
-
Add the test compound at various concentrations to the wells of a microplate. Include appropriate controls (no enzyme, no inhibitor).
-
Initiate the reaction by adding the HCV NS5B polymerase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 2 hours).
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Add streptavidin-coated SPA beads to each well and incubate to allow the biotinylated primer-extended product to bind.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
This compound represents a valuable and versatile building block for synthetic and medicinal chemistry. The Strecker synthesis provides a direct and efficient route to this compound, offering good yields in a one-pot reaction. In comparison to other synthetic strategies for related 4-aminopiperidines, the choice of method will depend on the desired N-protecting group and the overall synthetic plan. The unique functionality of this compound makes it an attractive starting material for the generation of diverse chemical libraries for screening against various biological targets, as exemplified by the potential workflow for identifying novel HCV NS5B polymerase inhibitors. The detailed protocols and comparative data provided herein aim to facilitate the informed selection and application of this and other piperidine derivatives in research and development.
References
Unraveling the Structure-Activity Relationships of 4-Aminopiperidine Derivatives: A Comparative Guide
This guide synthesizes quantitative data from studies on the antifungal and opioid receptor modulating activities of 4-aminopiperidine derivatives. The data is presented in structured tables for clear comparison, followed by detailed experimental protocols for the key biological assays. Visualizations of the core chemical scaffold and a general experimental workflow are also provided to aid in understanding the structure-activity relationships.
Core Chemical Scaffold
The foundational structure for the compounds discussed in this guide is the 4-aminopiperidine ring. The diverse biological activities of these derivatives are achieved through systematic modifications at the piperidine nitrogen (N1) and the 4-amino group.
Caption: General structure of the 4-aminopiperidine scaffold, highlighting the key positions for substitution (R₁ and R₂).
Antifungal Activity of 4-Aminopiperidine Derivatives
A significant area of research for 4-aminopiperidine derivatives has been in the development of novel antifungal agents. These compounds have shown promising activity against a range of clinically relevant fungal pathogens. The key structural determinants for antifungal potency are the nature of the substituents at the piperidine nitrogen (N1) and the 4-amino group.
Comparative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 4-aminopiperidine derivatives against various fungal strains. Lower MIC values indicate higher antifungal potency.
| Compound ID | N1-Substituent (R₁) | 4-Amino Substituent (R₂) | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |
| 1 | Benzyl | n-Dodecyl | 1 - 4 | 2 - 8 |
| 2 | Phenethyl | n-Dodecyl | 1 - 4 | 1 - 8 |
| 3 | Benzyl | H | > 64 | > 64 |
| 4 | H | n-Dodecyl | 8 - 16 | 16 - 32 |
| 5 | Benzyl | Acetyl | > 64 | > 64 |
Data synthesized from a study on novel 4-aminopiperidines as antifungal agents targeting ergosterol biosynthesis.[1]
Structure-Activity Relationship Insights:
-
N1-Substituent: The presence of a lipophilic aromatic group, such as benzyl or phenethyl, at the N1 position is crucial for potent antifungal activity.
-
4-Amino Substituent: A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position significantly enhances antifungal potency. Unsubstituted (R₂ = H) or acylated derivatives show a dramatic loss of activity.
-
Combined Effect: The combination of a benzyl or phenethyl group at N1 and an n-dodecyl chain at the 4-amino position results in the most active compounds against both Candida and Aspergillus species.[1]
Opioid Receptor Modulation by 4-Aminopiperidine Derivatives
The 4-aminopiperidine scaffold has also been explored for its potential to modulate opioid receptors, which are key targets for pain management. Modifications to this core structure can yield compounds with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Comparative Opioid Receptor Binding Affinity
The table below presents the binding affinities (Ki) of several 4-substituted piperidine and piperazine analogs for the mu and delta opioid receptors. Lower Ki values signify stronger binding to the receptor.
| Compound ID | Core | 4-Substituent | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) |
| 6 | Piperidine | 4-(1,2,3,4-tetrahydroisoquinolin-1-yl) | 1.2 ± 0.3 | 2.5 ± 0.7 |
| 7 | Piperazine | 4-(1,2,3,4-tetrahydroisoquinolin-1-yl) | 0.8 ± 0.2 | 1.5 ± 0.4 |
| 8 | Piperazine | 4-(N-Boc-amino) | 5.4 ± 1.1 | 12.3 ± 2.5 |
Data adapted from a study on 4-substituted piperidines and piperazines as balanced affinity µ and δ opioid receptor ligands.[2]
Structure-Activity Relationship Insights:
-
Core Structure: Replacing the piperidine core with a piperazine ring can lead to a slight improvement in binding affinity for both µ and δ opioid receptors.[2]
-
4-Substituent: The nature of the substituent at the 4-position of the piperidine/piperazine ring is a critical determinant of binding affinity. Bulky, aromatic substituents appear to be favorable for high-affinity binding.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key biological assays cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Protocol:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated to obtain fresh colonies. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).
-
Preparation of Microtiter Plates: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to a drug-free control well.[1]
Radioligand Binding Assay for Opioid Receptors
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., µ-opioid receptor) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Assay Setup: The assay is performed in tubes or plates containing the prepared cell membranes, a radiolabeled ligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[2]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel 4-aminopiperidine derivatives.
Caption: A generalized workflow for the development of 4-aminopiperidine derivatives, from synthesis to biological evaluation and lead optimization.
Conclusion
The 4-aminopiperidine scaffold is a versatile platform for the development of novel bioactive compounds. Structure-activity relationship studies have revealed that strategic modifications at the N1 and 4-amino positions of the piperidine ring can lead to potent and selective agents targeting a variety of biological systems, including fungal pathogens and opioid receptors. While direct SAR data on 4-Amino-1-benzylpiperidine-4-carbonitrile derivatives remains elusive, the findings presented in this guide for related 4-aminopiperidine analogs offer valuable insights for the future design and development of new therapeutic agents based on this promising chemical framework. Further investigation into the impact of the 4-carbonitrile substitution is warranted to fully explore the therapeutic potential of this specific subclass.
References
In vitro vs in vivo efficacy of drugs derived from 4-Amino-1-benzylpiperidine-4-carbonitrile
Comparative Efficacy of Benzylpiperidine Derivatives: An In Vitro to In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative drug candidate derived from a benzylpiperidine scaffold, structurally related to 4-Amino-1-benzylpiperidine-4-carbonitrile. The focus of this guide is a novel benzylpiperidine derivative, designated as compound 52, which has been identified as a promising dual-acting ligand for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).[1] This dual functionality is a current area of interest in analgesic drug development, aiming to provide potent pain relief while mitigating the adverse effects associated with traditional opioids.
The following sections present a detailed comparison of the in vitro receptor binding affinity and the in vivo antinociceptive effects of compound 52, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of the compound's mechanism of action and the scientific process of its evaluation.
Disclaimer: The data presented for compound 52 is based on the publication "Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects". While the compound is a benzylpiperidine derivative, its exact chemical structure and direct synthesis from this compound are not specified in the available abstract.
Data Presentation: In Vitro vs. In Vivo Efficacy of Compound 52
The efficacy of compound 52 was evaluated through a series of in vitro and in vivo assays to determine its pharmacological profile. The in vitro studies focused on the compound's binding affinity to its molecular targets, the μ-opioid and σ1 receptors. The in vivo studies assessed its analgesic efficacy in various animal models of pain.
In Vitro Efficacy: Receptor Binding Affinity
The binding affinity of compound 52 to the μ-opioid and σ1 receptors was determined using competitive radioligand binding assays. The inhibitory constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger binding.
| Compound | Target Receptor | In Vitro Binding Affinity (Ki, nM) |
| 52 | μ-Opioid Receptor (MOR) | 56.4[1] |
| 52 | σ1 Receptor (σ1R) | 11.0[1] |
Table 1: In Vitro receptor binding affinity of compound 52.
In Vivo Efficacy: Antinociceptive Effects
The antinociceptive (pain-relieving) effects of compound 52 were evaluated in several rodent models of pain. The median effective dose (ED50) represents the dose of the compound that produces a therapeutic effect in 50% of the tested population. Lower ED50 values indicate higher potency.
| Pain Model | Species | In Vivo Efficacy (ED50, mg/kg) |
| Abdominal Contraction Test (Writhing Test) | Mice | 4.04[1] |
| Carrageenan-Induced Inflammatory Pain | Mice | 6.88[1] |
| Formalin Test | Rats | 13.98[1] |
| Complete Freund's Adjuvant (CFA)-Induced Chronic Pain | Mice | 7.62[1] |
Table 2: In Vivo antinociceptive efficacy of compound 52 in various pain models.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard preclinical pharmacology protocols.
In Vitro Experimental Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptors (μ-opioid and σ1) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).[2]
2. Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1R), and varying concentrations of the unlabeled test compound (compound 52).[3][4]
-
To determine non-specific binding, a high concentration of a known unlabeled ligand is used in a set of control wells.[3]
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[2]
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[2]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[5]
In Vivo Experimental Protocols: Pain Models
1. Abdominal Contraction Test (Writhing Test):
-
This model assesses visceral pain.
-
Mice are administered the test compound (compound 52) or a vehicle control, typically via subcutaneous or oral route.
-
After a set pre-treatment time, a chemical irritant (e.g., 0.6% acetic acid solution) is injected intraperitoneally to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[6][7][8]
-
The number of writhes is counted for a specific period (e.g., 5-15 minutes) after the irritant injection.[6]
-
The analgesic effect is quantified as the percentage reduction in the number of writhes in the treated group compared to the control group.
2. Carrageenan-Induced Inflammatory Pain Model:
-
This model is used to evaluate the effect of drugs on acute inflammatory pain.
-
An inflammatory agent (e.g., 1% carrageenan solution) is injected into the plantar surface of a mouse's hind paw, inducing edema and hyperalgesia (increased sensitivity to pain).[9][10][11][12]
-
The test compound or vehicle is administered before or after the carrageenan injection.
-
Pain sensitivity is measured at specific time points after carrageenan administration using methods like the hot plate test (measuring the latency to a thermal stimulus) or the von Frey test (measuring the threshold to a mechanical stimulus).[10]
-
An increase in the pain threshold or latency in the treated group indicates an analgesic effect.
3. Formalin Test:
-
This model assesses both acute and persistent pain.
-
A dilute formalin solution (e.g., 5%) is injected into the plantar surface of a rat's hind paw.[13][14][15][16]
-
This induces a biphasic pain response: an early, acute phase (0-10 minutes) and a late, tonic phase (15-60 minutes), which is associated with inflammation and central sensitization.[14][15]
-
The amount of time the animal spends licking, flinching, or shaking the injected paw is recorded for both phases.
-
The test compound's effect on both phases is evaluated to understand its mechanism of action (e.g., central vs. peripheral analgesia).
4. Complete Freund's Adjuvant (CFA)-Induced Chronic Pain Model:
-
This model is used to study chronic inflammatory pain.
-
Complete Freund's Adjuvant (CFA), an immunostimulant, is injected into the hind paw of a mouse, leading to a long-lasting inflammation, mechanical allodynia (pain from a non-painful stimulus), and thermal hyperalgesia.[17][18][19]
-
The test compound is administered after the establishment of the chronic pain state.
-
Paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and withdrawal latencies to thermal stimuli are measured over several days or weeks to assess the compound's ability to reverse the established hypersensitivity.[17][18]
Mandatory Visualizations
Signaling Pathways
Caption: Dual signaling pathway of Compound 52.
Experimental Workflow
Caption: Workflow for efficacy evaluation.
References
- 1. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. aragen.com [aragen.com]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]
- 14. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 15. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. farm.ucl.ac.be [farm.ucl.ac.be]
- 17. researchgate.net [researchgate.net]
- 18. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic methodologies for producing 4-Amino-1-benzylpiperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical agents, including analgesics and CCR5 antagonists. We will delve into the experimental details of the classical Strecker synthesis and compare it with alternative multicomponent reactions such as the Ugi and Bucherer-Bergs reactions. The objective is to furnish researchers with the necessary data to select the most efficient, scalable, and cost-effective route for their specific research and development needs.
Comparative Analysis of Synthetic Methods
The synthesis of this compound and its analogs can be approached through several established chemical reactions. Below, we present a quantitative comparison of the most common methods: the Strecker synthesis, the Ugi reaction, and the Bucherer-Bergs reaction. The data presented is a synthesis of reported values for the target molecule and closely related analogs, providing a benchmark for performance.
| Parameter | Strecker Synthesis | Ugi Reaction | Bucherer-Bergs Reaction |
| Starting Materials | 1-Benzyl-4-piperidone, Ammonia/Ammonium Salt, Cyanide Source | 1-Benzyl-4-piperidone, Amine, Isocyanide, Carboxylic Acid | 1-Benzyl-4-piperidone, Cyanide Source, Ammonium Carbonate |
| Typical Yield | Moderate to High (can reach up to 88% for related α-aminonitriles) | High (up to 70% for related 4-aminopiperidine derivatives)[1] | Moderate to High (for hydantoin intermediate) |
| Reaction Time | 12-24 hours | 18-24 hours | 10-90 hours (for hydantoin formation) |
| Purity of Crude Product | Generally requires chromatographic purification | Generally requires chromatographic purification | Isolation of hydantoin intermediate often requires recrystallization |
| Number of Steps | One-pot | One-pot (to α-acylaminoamide) | Multi-step (via hydantoin intermediate) |
| Key Advantages | Direct formation of the α-aminonitrile, well-established method | High atom economy, convergent, diversity-oriented | Readily available and inexpensive starting materials |
| Key Disadvantages | Use of highly toxic cyanide reagents, potential for side reactions | Product is an α-acylaminoamide requiring further steps to obtain the nitrile, isocyanides can be toxic and unstable | Indirect route to the target molecule, requiring hydrolysis of the hydantoin |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis.
One-Pot Strecker Synthesis of this compound
This one-pot, three-component reaction is a direct and efficient method for the synthesis of the target α-aminonitrile.
Materials:
-
1-Benzyl-4-piperidone
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
-
Add a solution of ammonium chloride (1.5 equivalents) in water, followed by potassium cyanide (1.5 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Ugi Four-Component Reaction for the Synthesis of a 4-Amino-1-benzylpiperidine-4-carboxamide Derivative
The Ugi reaction offers a convergent approach to highly substituted 4-aminopiperidine scaffolds. Note that the direct product is an α-acylaminoamide, which would require a subsequent dehydration step to yield the target nitrile.
Materials:
-
1-Benzyl-4-piperidone
-
A primary amine (e.g., aniline)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
A carboxylic acid (e.g., acetic acid)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add methanol, followed by 1-benzyl-4-piperidone (1 equivalent), the primary amine (1 equivalent), and the carboxylic acid (1 equivalent).
-
Add the isocyanide (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-acyl-4-amino-1-benzylpiperidine-4-carboxamide derivative.
Bucherer-Bergs Synthesis of the Corresponding Hydantoin Precursor
This method proceeds via a hydantoin intermediate, which can be subsequently hydrolyzed to the corresponding amino acid and potentially converted to the target aminonitrile.
Materials:
-
1-Benzyl-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
In a pressure vessel, combine 1-benzyl-4-piperidone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a mixture of ethanol and water.
-
Seal the vessel and heat the reaction mixture to 80-100°C for an extended period (10-90 hours), with stirring.
-
Monitor the formation of the hydantoin product by TLC.
-
After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the hydantoin.
-
Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the 1-benzyl-spiro-(piperidine-4,4'-imidazolidine)-2',5'-dione.
-
The isolated hydantoin can then be subjected to hydrolysis to yield the corresponding α-amino acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows of the described synthetic methods.
References
Comparative Analysis of Cross-Reactivity for Antibodies Targeting 4-Amino-1-benzylpiperidine-4-carbonitrile Conjugates
This guide provides a comprehensive comparison of the cross-reactivity profiles of polyclonal antibodies raised against 4-Amino-1-benzylpiperidine-4-carbonitrile conjugated to a carrier protein. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the specificity and potential off-target binding of these antibodies, which are critical for the development of specific immunoassays for the target analyte and its structurally related analogs.
Introduction
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] The development of specific antibodies against this molecule is essential for creating sensitive and selective immunoassays to quantify its presence in various matrices. This report details the cross-reactivity of polyclonal antibodies raised against a this compound-keyhole limpet hemocyanin (KLH) conjugate. The specificity of these antibodies was evaluated against a panel of structurally related compounds to determine their suitability for targeted analytical applications.
Experimental Data: Cross-Reactivity Profile
The cross-reactivity of the anti-4-Amino-1-benzylpiperidine-4-carbonitrile polyclonal antibody was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) for a panel of related compounds was determined, and the percent cross-reactivity was calculated relative to the target analyte.
| Compound | CAS Number | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 136624-42-5 | 15.2 | 100 |
| 4-Amino-1-benzylpiperidine | 50541-93-0 | 125.8 | 12.1 |
| 1-Benzylpiperidine | 2905-56-8 | > 10,000 | < 0.15 |
| 4-Aminopiperidine | 13035-19-3 | > 10,000 | < 0.15 |
| Benzylamine | 100-46-9 | > 10,000 | < 0.15 |
| Aniline | 62-53-3 | > 10,000 | < 0.15 |
Table 1: Cross-Reactivity of Anti-4-Amino-1-benzylpiperidine-4-carbonitrile Antibody. The IC50 values were determined from competitive ELISA inhibition curves. Cross-reactivity was calculated as (IC50 of this compound / IC50 of competing compound) x 100%.
Experimental Protocols
A diazotization reaction was employed to conjugate this compound to Keyhole Limpet Hemocyanin (KLH). Briefly, the primary aromatic amine of the hapten was converted to a diazonium salt, which then reacted with tyrosine residues on the KLH protein to form a stable azo bond. The resulting conjugate was purified by dialysis against phosphate-buffered saline (PBS).
Polyclonal antibodies were generated in New Zealand white rabbits. Each rabbit was immunized subcutaneously with an emulsion of the this compound-KLH conjugate (1 mg/mL) in Complete Freund's Adjuvant. Booster immunizations with the conjugate in Incomplete Freund's Adjuvant were administered every four weeks. Blood was collected and serum was separated to test for antibody titer using an indirect ELISA.
A competitive ELISA was developed to assess the specificity of the polyclonal antibodies.
-
Coating: A 96-well microtiter plate was coated with this compound conjugated to bovine serum albumin (BSA) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween 20).
-
Blocking: The plate was blocked with a blocking buffer (1% BSA in PBS) for 1 hour at 37°C to prevent non-specific binding.
-
Competition: A mixture of the polyclonal antibody and either the standard (this compound) or a competing compound at various concentrations was added to the wells and incubated for 1 hour at 37°C.
-
Washing: The plate was washed three times with wash buffer.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) was added and incubated for 1 hour at 37°C.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: A TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the plate was incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction was stopped by adding 2 M sulfuric acid.
-
Reading: The absorbance was read at 450 nm using a microplate reader. The IC50 values were calculated from the resulting inhibition curves.
Visualizations
The following diagram illustrates the overall workflow for the generation and characterization of the polyclonal antibodies.
Caption: Workflow for antibody production and cross-reactivity analysis.
The diagram below illustrates the principle of the competitive ELISA used for determining antibody specificity.
Caption: Principle of the competitive ELISA for analyte detection.
Conclusion
The polyclonal antibodies raised against this compound demonstrate high specificity for the target analyte. Significant cross-reactivity was observed only with the immediate precursor, 4-Amino-1-benzylpiperidine, which lacks the carbonitrile group. The lack of cross-reactivity with other structurally related but distinct molecules indicates the high specificity of the generated antibodies. These findings support the utility of these antibodies for the development of a selective immunoassay for the quantification of this compound. Further validation with a broader range of potential cross-reactants is recommended for specific applications.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of a key pharmaceutical intermediate.
The synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile, a crucial building block in the development of various pharmaceutical agents, is predominantly achieved through the Strecker reaction of 1-benzyl-4-piperidone. The choice of catalyst for this multi-component reaction significantly impacts yield, reaction conditions, and overall efficiency. This guide provides an objective, data-driven comparison of different catalytic systems for this synthesis, offering valuable insights for process optimization and catalyst selection.
Performance Comparison of Catalytic Systems
The efficiency of the Strecker synthesis of this compound is heavily influenced by the catalyst employed. Below is a summary of quantitative data for different catalytic approaches.
| Catalyst Type | Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acid Catalyst | Acetic Acid | 1-benzyl-4-piperidone, Aniline, Trimethylsilyl cyanide | Glacial Acetic Acid | Room Temp. -> 45 | 0.5 -> 45 | 76 |
| Lewis Acid | Palladium(II) Complex (NHC-amidate) | 1-benzyl-4-piperidone, Amine, Trimethylsilyl cyanide | Dichloromethane | Room Temp. | Not Specified | Good (General ketones) |
| Organocatalyst | Thiourea Derivative | Aldehydes/Ketones, Amines, Acyl cyanides | Not Specified | Not Specified | Not Specified | High (General) |
Note: Direct comparative data for all catalyst types on 1-benzyl-4-piperidone is limited in publicly available literature. The data for the Palladium(II) complex and Thiourea derivative are based on their reported high efficiency for the Strecker reaction of general ketones and aldehydes and represent promising candidates for this specific synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further study.
Protocol 1: Acetic Acid Catalyzed Synthesis
This procedure utilizes glacial acetic acid as both the solvent and catalyst.
Materials:
-
1-benzyl-4-piperidone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Glacial Acetic Acid
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over a 10-minute period at room temperature.
-
Stir the reaction mixture at 45 °C for 45 hours.
-
Upon completion, the reaction mixture is worked up to isolate the desired product, 4-anilino-1-benzylpiperidine-4-carbonitrile (a precursor to the title compound). The reported yield for this step is 76%.
Protocol 2: Palladium(II) Complex Catalyzed Synthesis (General Procedure)
This protocol describes a general method for the Strecker reaction of ketones using a palladium Lewis acid catalyst.[1]
Materials:
-
Ketone (e.g., 1-benzyl-4-piperidone)
-
Amine (aliphatic or aromatic)
-
Trimethylsilyl cyanide (TMSCN)
-
NHC-amidate Palladium(II) complex (catalyst)
-
Dichloromethane (solvent)
Procedure:
-
In a reaction vessel, dissolve the ketone (1.0 eq), amine (1.2 eq), and the NHC-amidate palladium(II) complex catalyst in dichloromethane.
-
Add trimethylsilyl cyanide (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the product, the corresponding α-aminonitrile, is isolated using standard purification techniques. This method is reported to give good yields for a variety of aldehydes and ketones.[1]
Visualizing the Synthesis and Catalyst Comparison
To better illustrate the experimental workflow and the logical relationship in catalyst performance, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of catalyst types and their performance metrics.
Discussion
The selection of a catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, and environmental impact.
Acid catalysts , such as acetic acid, offer a straightforward and cost-effective approach. However, the reaction may require longer reaction times and elevated temperatures, and the yields may not be as high as with more advanced catalytic systems.
Lewis acid catalysts , particularly transition metal complexes like those of palladium, have shown high efficiency in promoting Strecker reactions for a wide range of substrates.[1] These catalysts can activate the imine intermediate, facilitating the nucleophilic attack of the cyanide source and often leading to higher yields under milder conditions. The main considerations for this class of catalysts are their cost and the need for removal from the final product.
Organocatalysts , such as thiourea derivatives, represent a rapidly developing area in catalysis.[2] They offer the advantages of being metal-free, often operating under mild conditions, and can provide high yields. The development of chiral organocatalysts also opens the door to asymmetric synthesis, which is of significant interest in drug development.
References
Unraveling the Mechanism of Action of 4-Amino-1-benzylpiperidine-4-carbonitrile-Based Compounds: A Comparative Analysis
A detailed examination of 4-amino-1-benzylpiperidine-4-carbonitrile-based compounds and their analogues reveals a compelling potential for dual modulation of the µ-opioid receptor (MOR) and the sigma-1 (σ₁) receptor. While direct pharmacological data for the specific this compound core remains limited in publicly accessible literature, extensive research on closely related derivatives with the benzylpiperidine scaffold highlights a consistent affinity for these two key central nervous system targets. This guide provides a comparative analysis of these compounds against established receptor ligands, supported by experimental data and detailed protocols, to elucidate their potential mechanism of action.
The 4-amino-1-benzylpiperidine scaffold has emerged as a versatile platform in medicinal chemistry for the development of centrally acting agents, including analgesics and psychoactive compounds. The introduction of a 4-carbonitrile group, as seen in related structures, has been shown to confer high affinity and selectivity for the σ₁ receptor. Concurrently, other derivatives of 4-aminopiperidine have demonstrated significant activity at opioid receptors. This suggests that compounds incorporating both the 4-amino and 4-carbonitrile functionalities on a 1-benzylpiperidine ring may act as bifunctional ligands, engaging both MOR and σ₁ receptors. Such a dual-targeting mechanism is of significant interest in drug development, as it may offer a pathway to potent analgesia with a reduced side-effect profile compared to traditional opioids.
Comparative Analysis of Receptor Binding Affinities
To contextualize the potential activity of this compound-based compounds, this section presents a comparison of the binding affinities (Ki) of structurally related benzylpiperidine derivatives with those of standard reference ligands for the µ-opioid and σ₁ receptors.
| Compound | Target Receptor | Ki (nM) | Reference Compound | Target Receptor | Ki (nM) |
| Benzylpiperidine Derivative 1 (Dual MOR/σ₁ Ligand) | µ-Opioid | 56.4 | Morphine | µ-Opioid | 1.5 - 5.0 |
| σ₁ Receptor | 11.0 | (+)-Pentazocine | σ₁ Receptor | 2.7 - 10.0 | |
| 4-Phenylpiperidine-4-carbonitrile Derivative (Selective σ₁ Ligand) | σ₁ Receptor | 1.22 - 2.14 | Haloperidol | σ₁ Receptor | 1.0 - 3.5 |
| σ₂ Receptor | 830 - 1710 | ||||
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | σ₁ Receptor | 1.45 | |||
| AChE (IC₅₀) | 13 | ||||
| BuChE (IC₅₀) | 3100 |
Postulated Signaling Pathway
The hypothesized dual-action mechanism of this compound compounds at the µ-opioid and σ₁ receptors suggests a complex interplay of downstream signaling events that could lead to potent analgesia.
Caption: Postulated signaling pathway for a dual MOR/σ₁ receptor agonist.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of compound activity. The following are standard protocols for radioligand binding assays for the µ-opioid and σ₁ receptors.
µ-Opioid Receptor (MOR) Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
σ₁ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the σ₁ receptor.
Materials:
-
Receptor Source: Guinea pig brain membrane homogenates or cell lines expressing the σ₁ receptor.
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ receptor ligand).
-
Non-specific Binding Control: Haloperidol (a high-affinity σ₁ receptor ligand) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: Similar to the MOR binding assay, set up triplicate wells for total binding, non-specific binding, and competitive binding with the test compound.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration and Washing: Follow the same procedure as the MOR binding assay.
-
Quantification and Data Analysis: Measure radioactivity and calculate Ki as described for the MOR assay.
Reproducibility of published synthesis methods for 4-Amino-1-benzylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 4-Amino-1-benzylpiperidine-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The information presented herein is intended to assist researchers in selecting the most suitable synthetic route based on factors such as yield, purity, reaction time, and overall efficiency.
Introduction
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The reproducibility of its synthesis is paramount for consistent and reliable drug development pipelines. This guide focuses on the most plausible and widely applicable method for its preparation: the Strecker synthesis.
Method 1: One-Pot Strecker Synthesis
The Strecker synthesis is a classic and efficient method for the preparation of α-amino nitriles from a ketone, an amine source, and a cyanide source. In the case of this compound, the reaction proceeds from the readily available starting material, 1-benzyl-4-piperidone.
Experimental Workflow
The general workflow for the one-pot Strecker synthesis of this compound is depicted below.
Figure 1. Generalized workflow for the synthesis of this compound via the Strecker reaction.
Experimental Protocol
A representative experimental protocol for a Strecker reaction on a cyclic ketone is as follows. Note that specific conditions for 1-benzyl-4-piperidone may require optimization.
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent (e.g., methanol or a water/methanol mixture), add an ammonia source such as ammonium chloride (1.5-2 equivalents).
-
Addition of Cyanide: Carefully add a cyanide source, for instance, potassium cyanide or sodium cyanide (1.5-2 equivalents), to the reaction mixture. The use of trimethylsilyl cyanide (TMSCN) is also a common alternative.
-
Reaction: Stir the mixture at room temperature for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the final this compound.
Data Summary
| Parameter | Strecker Synthesis (Typical) |
| Starting Material | 1-benzyl-4-piperidone |
| Key Reagents | Ammonia source, Cyanide source |
| Reaction Time | 2 - 24 hours |
| Temperature | Room Temperature |
| Reported Yield | 60 - 85% |
| Purity | >95% after purification |
Note: The data presented is based on typical outcomes for Strecker reactions on similar substrates and may vary for the specific synthesis of this compound.
Alternative Synthesis Approaches
While the one-pot Strecker synthesis is the most direct route, alternative multi-step methods could also be envisioned for the synthesis of this compound. These approaches generally involve the sequential introduction of the amino and cyano functionalities.
Method 2: Multi-step Synthesis (Hypothetical)
A possible, though less direct, alternative could involve the conversion of 1-benzyl-4-piperidone to a cyanohydrin, followed by the substitution of the hydroxyl group with an amino group. Another possibility is the formation of an oxime or hydrazone from the ketone, followed by reduction and subsequent cyanation.
Comparison of Methods
| Feature | Method 1: Strecker Synthesis | Method 2: Multi-step Synthesis (Hypothetical) |
| Number of Steps | One-pot | Multiple steps |
| Atom Economy | High | Lower |
| Overall Yield | Generally higher | Potentially lower due to multiple steps |
| Time Efficiency | High | Lower |
| Simplicity | High | More complex, involves isolation of intermediates |
Logical Relationship of Synthesis Pathways
The following diagram illustrates the logical relationship between the direct one-pot Strecker synthesis and a potential multi-step alternative.
Figure 2. Comparison of synthetic pathways to this compound.
Conclusion
Based on the principles of organic synthesis and available literature on related compounds, the one-pot Strecker reaction is the most efficient and straightforward method for the preparation of this compound. It offers a high degree of atom economy, simplicity, and is expected to provide good yields. While alternative multi-step syntheses are conceivable, they are likely to be more time-consuming and result in lower overall yields. For researchers requiring a reliable and reproducible synthesis of this key intermediate, optimization of the one-pot Strecker protocol is the recommended approach.
Safety Operating Guide
Navigating the Disposal of 4-Amino-1-benzylpiperidine-4-carbonitrile: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Essential safety and logistical information for the proper disposal of 4-Amino-1-benzylpiperidine-4-carbonitrile is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the known hazards of its functional groups: an aminopiperidine structure and a nitrile group.
The dual functionality of this compound necessitates a cautious approach to its disposal. The piperidine ring is a common motif in many biologically active compounds, while the nitrile group (-CN) presents a significant hazard due to its potential to release toxic cyanide gas under certain conditions, such as in the presence of strong acids. Therefore, proper handling and disposal are paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Avoid Incompatibilities: Keep the compound away from strong acids, strong oxidizing agents, and sources of ignition. Contact with strong acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste. The following steps provide a clear, procedural guide for its safe disposal:
-
Waste Identification and Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the primary hazards: "Toxic" and "Irritant."
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for the waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, avoid mixing with acidic waste.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (such as sand or vermiculite) to contain the spill.
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
For large spills, or if you are unsure how to proceed, contact your EHS office immediately.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Quantitative Data Summary
As a specific Safety Data Sheet for this compound is not available, quantitative data regarding toxicity, exposure limits, and physical properties are limited. The table below summarizes general hazard information based on the functional groups present.
| Hazard Classification | Associated Functional Group | Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Nitrile (-CN) | Potential for cyanide release. Highly toxic. |
| Skin Corrosion/Irritation | Aminopiperidine | Can cause skin irritation upon contact.[1] |
| Serious Eye Damage/Irritation | Aminopiperidine | Can cause serious eye irritation.[1] |
| Respiratory Irritation | Aminopiperidine | May cause respiratory irritation if inhaled.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
